Product packaging for Cinepazide(Cat. No.:CAS No. 23887-46-9)

Cinepazide

Cat. No.: B1669044
CAS No.: 23887-46-9
M. Wt: 417.5 g/mol
InChI Key: RCUDFXMNPQNBDU-VOTSOKGWSA-N
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Description

Cinepazide Maleate is a piperazine derivative utilized in pharmaceutical research, particularly in the study of cardiovascular and cerebrovascular diseases . Historical and clinical studies have investigated its potential value in improving outcomes for patients with acute ischemic stroke by enhancing cerebral collateral circulation . Research suggests its mechanism may involve acting as a weak calcium channel blocker and potentiating the effects of endogenous adenosine, which may contribute to inhibiting platelet aggregation and improving blood flow . A 2020 multicenter, randomized, double-blind study published in BMC Neurology demonstrated that this compound Maleate injection, in combination with basic therapy, was superior to placebo in improving neurological function and activities of daily living in patients 90 days post-stroke, and was reported to be safe and well-tolerated in that clinical context . This compound is offered as a high-purity chemical raw material for use in non-clinical research and development settings. It is strictly for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this product in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N3O5 B1669044 Cinepazide CAS No. 23887-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUDFXMNPQNBDU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112229
Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
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Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88197-48-2, 23887-46-9
Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
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Record name Cinepazide [INN:BAN:DCF]
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Record name Cinepazide
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Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
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Foundational & Exploratory

Pharmacological Profile of Cinepazide: A Technical Overview of its Vasodilator Action

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide is a multifaceted vasodilator agent primarily utilized in the management of cardiovascular and cerebrovascular ischemic conditions. Its therapeutic effect is not attributed to a single mechanism but rather a synergistic combination of actions on vascular smooth muscle and blood components. This technical guide delineates the pharmacological profile of this compound, focusing on its mechanisms of vasodilation. It consolidates available data on its molecular interactions, signaling pathways, and clinical applications, particularly in acute ischemic stroke. While extensive clinical use, especially in China, has substantiated its efficacy, specific quantitative biochemical data such as IC50 values and binding affinities are not widely reported in publicly accessible literature. This document aims to provide a comprehensive overview based on existing preclinical and clinical evidence.

Introduction

This compound, a piperazine derivative, has been recognized for its potent vasodilator properties and is clinically applied in the treatment of various vascular insufficiencies, including cerebral and peripheral vascular diseases.[1][2] Initially developed in the 1970s, its injectable formulation is now a significant therapeutic option in certain regions for conditions like acute ischemic stroke.[2][3] The primary pharmacological goal of this compound is to enhance blood flow to ischemic tissues, thereby improving oxygen and nutrient delivery and protecting against cellular damage.[1] This is achieved through a complex interplay of several mechanisms, distinguishing it from vasodilators with a single target.

Core Mechanisms of Vasodilation

This compound's vasodilator effect stems from at least three synergistic molecular actions: weak calcium channel blockade, phosphodiesterase (PDE) inhibition, and potentiation of endogenous adenosine.

Calcium Channel Blockade

This compound acts as a mild or weak calcium antagonist.[4][5][6] It inhibits the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[4][7] The influx of extracellular calcium is a critical step for the contraction of these muscle cells.[8][9] By reducing intracellular calcium concentration, this compound leads to the relaxation of the vascular musculature, resulting in vasodilation, reduced vascular resistance, and increased blood flow.[7][8]

The signaling pathway for this mechanism is illustrated below.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Cytosol Ca_Channel L-type Ca²⁺ Channel Ca_int Ca²⁺ (intracellular) Ca_Channel->Ca_int Relaxation Vasodilation (Muscle Relaxation) Ca_Channel->Relaxation Leads to This compound This compound This compound->Ca_Channel Inhibits (-) Ca_ext Ca_ext->Ca_Channel Influx Contraction Myosin Light-Chain Kinase Activation & Muscle Contraction Ca_int->Contraction Activates (+) cluster_cell Vascular Smooth Muscle Cell AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates (+) AMP AMP PDE->AMP MLCK_active Active MLCK PKA->MLCK_active Inhibits (-) MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Contraction MLCK_active->Contraction Relaxation Vasodilation MLCK_inactive->Relaxation This compound This compound This compound->PDE Inhibits (-) cluster_screening Phase 1: Patient Screening cluster_treatment Phase 2: Treatment (14 Days) cluster_followup Phase 3: Follow-Up & Analysis Screening Screen Patients (AIS within 48h, NIHSS criteria) InformedConsent Informed Consent Screening->InformedConsent Enrollment Enroll Eligible Subjects InformedConsent->Enrollment Baseline Baseline Assessments (NIHSS, mRS, Barthel) Enrollment->Baseline Randomization Randomization (1:1) GroupC This compound Group (320mg/day IV) Randomization->GroupC GroupP Placebo Group (Saline IV) Randomization->GroupP FollowUp30 Day 30 Follow-Up GroupC->FollowUp30 GroupP->FollowUp30 Baseline->Randomization FollowUp90 Day 90 Follow-Up (Primary Endpoint) FollowUp30->FollowUp90 DataAnalysis Statistical Analysis (Efficacy & Safety) FollowUp90->DataAnalysis

References

The Discovery and Synthesis of Cinepazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the vasodilator drug, cinepazide. It details the historical context of its development, explores various synthetic pathways with a focus on a representative multi-step synthesis and a "one-pot" approach, and elucidates its multifaceted pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Discovery and Historical Context

This compound was first discovered in 1969 by scientists at Laboratoires Delalande, which is now a part of Sanofi.[1] Their research was focused on exploring the therapeutic potential of substituted cinnamoyl-piperazine compounds. Following its discovery, this compound was introduced to the market in 1976 under the trade name Vasodistal. It was initially indicated for the treatment of a range of conditions including heart failure, balance disorders, cerebrovascular disease, and vascular complications associated with diabetes.[1]

However, the clinical use of this compound was later met with challenges. In 1988, it was withdrawn from the Spanish market due to the risk of agranulocytosis, a serious blood disorder.[1] This led to the addition of warnings to its labeling in other countries where it was available. Subsequently, it was withdrawn from the French market in 1992.[1] Despite these setbacks in Europe, an injectable form of this compound maleate was introduced in China in 2002 by Sihuan Pharmaceutical and has been used for the treatment of cardiovascular and cerebrovascular diseases, as well as peripheral vascular diseases.[1]

Chemical Properties

This compound is an organic compound belonging to the class of cinnamic acids and their derivatives.[2] Its chemical structure consists of a substituted cinnamoyl group linked to a piperazine ring, which is further substituted with a pyrrolidinylacetyl group.

PropertyValueSource
IUPAC Name (2E)-1-{4-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one[1]
Molecular Formula C₂₂H₃₁N₃O₅[1][3]
Molar Mass 417.506 g·mol⁻¹[1]
CAS Number 23887-46-9[1]
Appearance White crystalline powder

Synthesis of this compound

Several synthetic routes for this compound have been developed and patented. This guide details a common multi-step synthesis and a more streamlined "one-pot" method.

Multi-Step Synthesis

A frequently cited synthetic pathway involves a four-step process starting from the commercially available 3,4,5-trimethoxybenzaldehyde, with an overall yield of approximately 51%.[4]

Experimental Protocol: Multi-Step Synthesis of this compound

Step 1: Synthesis of 3,4,5-Trimethoxycinnamic acid

  • Reactants: 3,4,5-trimethoxybenzaldehyde, Malonic acid, Pyridine, Piperidine.

  • Procedure: A mixture of 3,4,5-trimethoxybenzaldehyde and malonic acid in pyridine is heated in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed for a specified period, cooled, and then poured into a solution of hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and dried to yield 3,4,5-trimethoxycinnamic acid.

  • Quantitative Data:

    Parameter Value
    Molar Ratio (Benzaldehyde:Malonic Acid) 1:1.5
    Reaction Temperature 100-110 °C
    Reaction Time 4-6 hours

    | Yield | ~90% |

Step 2: Synthesis of 3,4,5-Trimethoxycinnamoyl chloride

  • Reactants: 3,4,5-Trimethoxycinnamic acid, Thionyl chloride.

  • Procedure: 3,4,5-Trimethoxycinnamic acid is treated with an excess of thionyl chloride and refluxed until the reaction is complete. The excess thionyl chloride is removed by distillation under reduced pressure to obtain the crude 3,4,5-trimethoxycinnamoyl chloride, which can be used in the next step without further purification.

  • Quantitative Data:

    Parameter Value
    Molar Ratio (Cinnamic acid:Thionyl chloride) 1:2
    Reaction Temperature 70-80 °C
    Reaction Time 2-3 hours

    | Yield | ~95% |

Step 3: Synthesis of 1-(Chloroacetyl)pyrrolidine

  • Reactants: Pyrrolidine, Chloroacetyl chloride, Dichloromethane.

  • Procedure: To a cooled solution of pyrrolidine in dichloromethane, chloroacetyl chloride is added dropwise with stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the mixture is stirred at room temperature for a few hours. The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give 1-(chloroacetyl)pyrrolidine.

  • Quantitative Data:

    Parameter Value
    Molar Ratio (Pyrrolidine:Chloroacetyl chloride) 1:1.1
    Reaction Temperature 0-10 °C
    Reaction Time 2-4 hours

    | Yield | ~85% |

Step 4: Synthesis of this compound

  • Reactants: 1-(Chloroacetyl)pyrrolidine, Piperazine, 3,4,5-Trimethoxycinnamoyl chloride, Dichloromethane, Triethylamine.

  • Procedure: A solution of 1-(chloroacetyl)pyrrolidine in dichloromethane is added to a mixture of piperazine and triethylamine in dichloromethane. The mixture is stirred for several hours at room temperature. Then, a solution of 3,4,5-trimethoxycinnamoyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred overnight at room temperature. The mixture is then washed with water and brine. The organic layer is dried and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to afford this compound.

  • Quantitative Data:

    Parameter Value
    Molar Ratio (Piperazine:Chloroacetylpyrrolidine:Cinnamoyl chloride) 2:1:1
    Reaction Temperature Room Temperature
    Reaction Time 12-16 hours

    | Yield | ~70% |

"One-Pot" Synthesis

A more efficient approach involves a "one-pot" synthesis which simplifies the procedure by avoiding the isolation of intermediates.

Experimental Protocol: "One-Pot" Synthesis of this compound Maleate

  • Reactants: trans-3,4,5-Trimethoxycinnamic acid, Carboxyl activator (e.g., ethyl chloroformate), Organic base (e.g., triethylamine), 1-[(1-Pyrrolidinylcarbonyl)methyl]piperazine, Dichloromethane, Maleic acid, Ethanol.

  • Procedure: trans-3,4,5-Trimethoxycinnamic acid is dissolved in dichloromethane along with an organic base. The solution is cooled, and a carboxyl activator such as ethyl chloroformate is added. After a short activation period, 1-[(1-pyrrolidinylcarbonyl)methyl]piperazine is added to the reaction mixture. The reaction is allowed to proceed to completion at a controlled temperature. The resulting this compound free base is then isolated. To obtain the maleate salt, the free base is dissolved in ethanol and treated with a solution of maleic acid in ethanol. The this compound maleate precipitates and is collected by filtration.[5]

  • Quantitative Data:

    Parameter Value
    Reaction Temperature (Activation) -10 °C
    Reaction Temperature (Amidation) Room Temperature

    | Overall Yield | High |

Caption: Synthetic pathways for this compound.

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily acting as a vasodilator. Its actions are attributed to its ability to modulate calcium channels, potentiate adenosine signaling, and potentially inhibit phosphodiesterase.[6][7][8][9]

Calcium Channel Blockade

This compound is classified as a weak calcium channel blocker.[9] By inhibiting the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells, it reduces the intracellular calcium concentration.[6][7] This leads to the relaxation of the smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.

Potentiation of Adenosine A₂ Receptors

This compound appears to potentiate the effects of endogenous adenosine at A₂ adenosine receptors.[1] Activation of A₂A receptors on vascular smooth muscle cells leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.

Phosphodiesterase (PDE) Inhibition

Some evidence suggests that this compound may also act as a phosphodiesterase (PDE) inhibitor.[8] By inhibiting PDE, the enzyme responsible for the breakdown of cAMP, this compound can further increase intracellular cAMP levels, augmenting the vasodilatory effects initiated by adenosine receptor activation.

Anti-thrombotic and Neuroprotective Effects

In addition to its vasodilatory properties, this compound has been shown to exhibit anti-thrombotic effects by inhibiting platelet aggregation.[7][8] It also possesses neuroprotective properties, which may be beneficial in the context of ischemic stroke.[6]

cinepazide_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits A2A_Receptor Adenosine A₂A Receptor This compound->A2A_Receptor Potentiates PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AC Adenylyl Cyclase A2A_Receptor->AC Stimulates Adenosine Adenosine Adenosine->A2A_Receptor Activates cAMP cAMP AC->cAMP Converts AMP AMP PDE->AMP Catalyzes Ca_ion Ca²⁺ Myosin_LC_Kinase Myosin Light Chain Kinase Ca_ion->Myosin_LC_Kinase Activates ATP ATP ATP->AC cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Myosin_LC_Kinase Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) Myosin_LC_Kinase->Relaxation Inhibits

References

Early Preclinical Studies on Cinepazide's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings from early preclinical studies on cinepazide. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's initial pharmacological profile, mechanisms of action, and the experimental frameworks used in its early evaluation.

Core Pharmacological Profile

This compound is a vasodilator that has been investigated for its therapeutic potential in cerebrovascular and cardiovascular disorders. Early preclinical research identified its primary mechanisms of action as a mild calcium channel antagonist and a potentiator of endogenous adenosine. These actions collectively contribute to its effects on vasodilation, improvement of microcirculation, and neuroprotection.

Mechanism of Action

This compound's multifaceted mechanism of action involves several key pathways:

  • Calcium Channel Blockade : this compound acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.

  • Adenosine Potentiation : The compound enhances the effects of endogenous adenosine. It is suggested to achieve this by preventing both the degradation of adenosine by deaminase and its cellular uptake. This leads to increased local concentrations of adenosine, which then acts on its receptors to produce effects like vasodilation and inhibition of platelet aggregation.

  • Phosphodiesterase (PDE) Inhibition : this compound has been described as an inhibitor of phosphodiesterase, the enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound increases intracellular cAMP levels, which promotes the relaxation of vascular smooth muscles.

Quantitative Preclinical Data

The following tables summarize the quantitative data extracted from early preclinical studies on this compound.

Table 1: Preclinical Pharmacokinetics in Rats (Intravenous Administration)
ParameterValueUnitStudy Notes
Linear Range in Plasma0.12 - 120µg/mL[1]
Lower Detection Limit0.06µg/mL[1]
Dose DependenceProfile exhibits dose-dependence-[1]

Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life were not available in the reviewed literature.

Table 2: In Vitro Effects on Adenosine Metabolism in Guinea-Pig Atria
ConditionEffectConcentration
Adenosine DegradationRetarded the degradation of adenosine to inosine and hypoxanthine3 x 10⁻⁴ M
Adenosine AccumulationInhibited the accumulation of ³H-activity from adenosine3 x 10⁻⁵ M - 3 x 10⁻⁴ M

Key Preclinical Experimental Protocols

This section details the methodologies for key preclinical experiments that have been instrumental in characterizing the effects of this compound.

In Vivo Neuroprotection Study in a Rat Model of Chronic Cerebral Hypoperfusion
  • Animal Model : Male Sprague-Dawley rats (180-200 g) were used to create a model of chronic cerebral hypoperfusion (CCH) combined with type 2 diabetes (DM-CCH). This was achieved by feeding the rats a high-fat diet for 6 weeks, followed by an injection of low-dose streptozotocin (35 mg/kg) to induce diabetes. CCH was then induced by permanent bilateral occlusion of the common carotid arteries (2-vessel occlusion).[2][3][4]

  • Dosing and Administration : Diabetic rats with CCH were administered this compound maleate at a dose of 10 mg/kg or saline (vehicle) via intraperitoneal injection daily for 14 consecutive days.[2][3][4]

  • Cognitive Function Assessment : The Morris water maze test was performed before and after the 14-day treatment period to evaluate learning and spatial memory.[2][3][4]

  • Biochemical and Histological Analysis : Following the treatment period, brain tissue was collected for analysis. Western blotting was used to measure the expression levels of glial fibrillary acidic protein (GFAP), β-secretase 1 (BACE1), and choline acetyltransferase (ChAT) in the hippocampus.[2][3][4]

In Vivo Study of Spinal Cord Injury in Rats
  • Animal Model : A rat model of spinal cord injury (SCI) was utilized. The specific strain and weight of the rats were not detailed in the available literature. The injury was induced surgically to the spinal cord.[5]

  • Dosing and Administration : The dosage and route of administration of this compound maleate were not specified in the reviewed abstracts.

  • Functional Assessment : Motor function recovery was evaluated using the Basso-Beattie-Bresnahan (BBB) score and a footprint assay.[5]

  • Apoptosis and Inflammation Assessment : Apoptosis in the spinal cord tissue was assessed using Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and western blot analysis. The expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the spinal cord tissue and cerebrospinal fluid was measured using enzyme-linked immunosorbent assay (ELISA). Microglia activation was investigated using CD68 staining and western blot analysis.[5]

In Vitro Adenosine Interaction Study in Guinea-Pig Atria
  • Tissue Preparation : Guinea-pig atria were isolated and used for in vitro experiments.[6]

  • Experimental Setup : The negative inotropic effects of adenosine and adenine nucleotides (ATP, cAMP) were measured in the atrial tissue. The experiments were conducted in the presence of varying concentrations of this compound (3 x 10⁻⁵ M to 3 x 10⁻⁴ M).[6]

  • Metabolism Studies : To assess the effect on adenosine degradation, atrial tissue was incubated with adenosine (10⁻⁵ M) and the formation of its metabolites, inosine and hypoxanthine, was measured in the presence and absence of this compound (3 x 10⁻⁴ M). To evaluate the effect on adenosine accumulation, the tissue was incubated with a lower concentration of radiolabeled adenosine (8.1 x 10⁻⁹ M), and the accumulation of radioactivity was measured with and without this compound.[6]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the preclinical studies of this compound.

cinepazide_mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ca_channel L-type Ca²⁺ Channel Ca_int Ca²⁺ Ca_channel->Ca_int Adenosine_receptor Adenosine Receptor cAMP cAMP Adenosine_receptor->cAMP Increases PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Degrades cAMP This compound This compound This compound->Ca_channel Inhibits This compound->PDE Inhibits Adenosine Adenosine This compound->Adenosine Potentiates (Inhibits uptake/ degradation) Adenosine->Adenosine_receptor Activates Ca_ext Ca²⁺ Ca_ext->Ca_channel Influx Contraction Muscle Contraction Ca_int->Contraction Relaxation Muscle Relaxation (Vasodilation) cAMP->PDE cAMP->Relaxation ATP ATP ATP->cAMP Adenylyl Cyclase

Caption: Mechanism of action of this compound.

neuroprotection_workflow cluster_model Animal Model Preparation cluster_treatment Treatment and Assessment cluster_analysis Post-mortem Analysis Rat_model Sprague-Dawley Rats HFD High-Fat Diet (6 weeks) Rat_model->HFD STZ Streptozotocin Injection (35 mg/kg) HFD->STZ 2VO 2-Vessel Occlusion Surgery STZ->2VO DM_CCH_model Diabetic Chronic Cerebral Hypoperfusion Model 2VO->DM_CCH_model MWM_pre Morris Water Maze (Pre-treatment) DM_CCH_model->MWM_pre Treatment_group This compound (10 mg/kg, i.p., 14 days) MWM_post Morris Water Maze (Post-treatment) Treatment_group->MWM_post Control_group Saline (i.p., 14 days) Control_group->MWM_post MWM_pre->Treatment_group MWM_pre->Control_group Brain_extraction Brain Tissue Extraction MWM_post->Brain_extraction Western_blot Western Blot Analysis Brain_extraction->Western_blot Markers GFAP, BACE1, ChAT (Hippocampus) Western_blot->Markers

Caption: Experimental workflow for in vivo neuroprotection study.

adenosine_interaction_pathway cluster_components Key Components cluster_effects Biological Effects This compound This compound Adenosine_Deaminase Adenosine Deaminase This compound->Adenosine_Deaminase Inhibits Cellular_Uptake Cellular Uptake Transporter This compound->Cellular_Uptake Inhibits Adenosine Adenosine Adenosine->Adenosine_Deaminase Degraded by Adenosine->Cellular_Uptake Transported by Negative_Inotropic_Effect Negative Inotropic Effect (Potentiated) Adenosine->Negative_Inotropic_Effect Mediates Inosine_Hypoxanthine Inosine + Hypoxanthine Adenosine_Deaminase->Inosine_Hypoxanthine Intracellular_Adenosine Intracellular Adenosine Cellular_Uptake->Intracellular_Adenosine

Caption: this compound's interaction with adenosine metabolism.

References

Cinepazide's Role as a Weak Calcium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide, a piperazine derivative, is a vasodilator agent utilized in the management of cerebrovascular disorders. Its therapeutic efficacy is attributed to a multifaceted mechanism of action, with its role as a weak calcium channel blocker being a key component. This technical guide provides an in-depth exploration of this compound's core mechanism, focusing on its interaction with calcium channels and the subsequent downstream signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for investigating its activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound maleate is recognized for its vasodilatory properties, which improve cerebral and peripheral blood flow.[1][2] While clinically used for conditions like acute ischemic stroke, a comprehensive understanding of its molecular interactions is crucial for further drug development and optimization.[3][4][5][6][7][8] This guide focuses on the foundational aspect of its pharmacology: its activity as a weak calcium channel blocker and the interplay with other signaling cascades.

Mechanism of Action

This compound's primary vasodilatory effect stems from its ability to modulate intracellular calcium levels in vascular smooth muscle cells.[2] This is achieved through a combination of mechanisms:

  • Weak Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels. This blockade, although characterized as "weak," is sufficient to reduce the intracellular calcium concentration required for smooth muscle contraction, leading to vasorelaxation.

  • Potentiation of Adenosine: this compound enhances the effects of endogenous adenosine.[9] This is achieved by inhibiting adenosine uptake into cells and retarding its degradation by adenosine deaminase. Increased extracellular adenosine activates A2 receptors on vascular smooth muscle cells, leading to adenylyl cyclase activation and a subsequent rise in intracellular cyclic adenosine monophosphate (cAMP).

  • Modulation of Cyclic Nucleotides: this compound is reported to inhibit phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides.[1] By inhibiting PDEs, this compound leads to an accumulation of both cAMP and cyclic guanosine monophosphate (cGMP).

The synergistic action of these mechanisms culminates in a significant reduction in intracellular calcium, leading to potent vasodilation and increased blood flow.

Quantitative Data

While specific IC50 values for this compound's inhibition of calcium channels and phosphodiesterases are not consistently reported in publicly available literature, the following tables summarize the available quantitative and qualitative data from preclinical and clinical studies.

Table 1: Preclinical Data on this compound's Vasodilatory and Related Effects

ParameterSpecies/ModelDose/ConcentrationObserved EffectCitation
Adenosine Potentiation Guinea-pig atria3 x 10⁻⁵ M - 3 x 10⁻⁴ MDose-dependent augmentation of negative inotropic effects of adenosine and cAMP.[9]
Guinea-pig atria3 x 10⁻⁴ MRetarded degradation of adenosine to inosine and hypoxanthine.[9]
Guinea-pig atria3 x 10⁻⁵ M - 3 x 10⁻⁴ MInhibition of ³H-adenosine accumulation.[9]
Phosphodiesterase Inhibition Vascular smooth muscle cellsNot SpecifiedInhibition of phosphodiesterase, leading to increased intracellular cAMP.[1]

Table 2: Clinical Data on this compound's Efficacy in Acute Ischemic Stroke

Study EndpointPatient PopulationThis compound Maleate DoseResultCitation
Functional Recovery (mRS ≤ 2 at day 90) 937 patients with acute ischemic stroke320 mg daily for 14 days (intravenous)60.9% in this compound group vs. 50.1% in placebo group (p = 0.0004)[5][6][7]
Activities of Daily Living (Barthel Index ≥ 95 at day 90) 937 patients with acute ischemic stroke320 mg daily for 14 days (intravenous)53.4% in this compound group vs. 46.7% in placebo group (p = 0.0230)[5][6][7]
Total Effective Rate 100 patients with acute ischemic stroke (in combination with Edaravone)Not specified in abstract94.00% in observation group vs. 74.00% in control group (P < .05)[2]
Blood Pressure in Hypertensive AIS patients 809 patients with hypertension320 mg daily for 14 days (intravenous)No significant difference in blood pressure compared to control group.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced vasodilation.

cluster_0 Vascular Smooth Muscle Cell This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits Vasodilation Vasodilation This compound->Vasodilation Promotes Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Stimulates

Fig. 1: this compound's direct action on L-type calcium channels.

cluster_1 Multifaceted Vasodilation Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Metabolism Adenosine Degradation/Uptake This compound->Adenosine_Metabolism Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades Adenosine Adenosine Adenosine_Metabolism->Adenosine Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Decrease ↓ Intracellular Ca²⁺ PKA->Ca_Decrease Leads to PKG->Ca_Decrease Leads to Vasodilation Vasodilation Ca_Decrease->Vasodilation Causes

Fig. 2: Synergistic pathways of this compound action.
Experimental Workflows

The following diagrams outline the workflows for key experiments to characterize this compound's activity.

cluster_2 Patch-Clamp Electrophysiology Workflow Cell_Culture 1. Culture vascular smooth muscle cells Patch_Clamp 2. Whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp Voltage_Protocol 3. Apply depolarizing voltage steps Patch_Clamp->Voltage_Protocol Record_Current 4. Record L-type Ca²⁺ channel currents Voltage_Protocol->Record_Current Apply_this compound 5. Apply varying concentrations of this compound Record_Current->Apply_this compound Record_Inhibition 6. Record inhibition of Ca²⁺ currents Apply_this compound->Record_Inhibition Data_Analysis 7. Analyze dose-response relationship and calculate IC₅₀ Record_Inhibition->Data_Analysis

Fig. 3: Workflow for assessing calcium channel blockade.

cluster_3 Phosphodiesterase Activity Assay Workflow Prepare_Lysate 1. Prepare cell or tissue lysate containing PDEs Incubate_this compound 2. Incubate lysate with varying concentrations of this compound Prepare_Lysate->Incubate_this compound Add_Substrate 3. Add cAMP or cGMP substrate Incubate_this compound->Add_Substrate Incubate_Reaction 4. Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction 5. Terminate the reaction Incubate_Reaction->Stop_Reaction Measure_Product 6. Measure the amount of AMP/GMP produced Stop_Reaction->Measure_Product Data_Analysis 7. Calculate % inhibition and determine IC₅₀ Measure_Product->Data_Analysis

References

Investigating Cinepazide's Phosphodiesterase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide, a vasodilator used in the management of cerebrovascular disorders, is understood to exert its therapeutic effects, in part, through the inhibition of phosphodiesterase (PDE) enzymes. This guide delves into the core mechanism of this compound's action on the phosphodiesterase family, providing a technical overview for researchers and professionals in drug development. While specific quantitative inhibitory data for this compound against various PDE isoforms is not extensively available in public literature, this document outlines the established signaling pathways, details common experimental protocols for assessing PDE inhibition, and presents an illustrative framework for understanding its potential isoform selectivity.

Introduction to Phosphodiesterases and their Role in Cellular Signaling

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers.[1] By catalyzing the breakdown of these cyclic nucleotides into their inactive 5'-monophosphate forms, PDEs regulate the magnitude and duration of signaling pathways initiated by a wide array of hormones, neurotransmitters, and other extracellular signals.[2]

The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), each with multiple isoforms and splice variants, exhibiting unique substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate), tissue distribution, and regulatory properties.[3] This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within different cell types and subcellular compartments.[3]

This compound's Proposed Mechanism of Action via PDE Inhibition

This compound maleate's primary mechanism of action is reported to be the inhibition of phosphodiesterase, which leads to an increase in intracellular levels of cAMP.[4] Elevated cAMP levels in vascular smooth muscle cells result in their relaxation, leading to vasodilation and improved blood flow.[4] This vasodilatory effect is central to its use in treating conditions associated with vascular insufficiency.[4]

The cAMP Signaling Pathway

The canonical cAMP signaling pathway, which this compound is proposed to modulate, is a fundamental mechanism in cellular regulation. The inhibition of PDEs by this compound leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in a physiological response, such as smooth muscle relaxation.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hormone/Neurotransmitter Hormone/Neurotransmitter GPCR G-Protein Coupled Receptor Hormone/Neurotransmitter->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Downstream Targets Phosphorylation of Downstream Targets PKA->Downstream Targets Phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream Targets->Response This compound This compound This compound->PDE Inhibits

Figure 1. The cAMP signaling pathway and the inhibitory action of this compound on phosphodiesterase.

Quantitative Data on this compound's PDE Inhibition

A comprehensive review of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for this compound's inhibitory activity against various phosphodiesterase isoforms. Such data is crucial for understanding the compound's potency and selectivity profile. For illustrative purposes, the following table presents a hypothetical selectivity profile. In a research setting, this table would be populated with experimentally derived data.

PDE Isoform FamilySubstrateHypothetical this compound IC50 (µM)Notes
PDE1 cAMP/cGMP>100Ca2+/calmodulin-dependent PDEs.
PDE2 cAMP/cGMP>100cGMP-stimulated PDE.
PDE3 cAMP10 - 50cGMP-inhibited PDEs, important in cardiovascular function.
PDE4 cAMP5 - 20cAMP-specific PDEs, key in inflammation and airway function.
PDE5 cGMP>100cGMP-specific, target of drugs for erectile dysfunction.
PDE6 cGMP>100Found in photoreceptors.
PDE7 cAMP>50High affinity for cAMP.
PDE8 cAMP>100High affinity for cAMP.
PDE9 cGMP>100High affinity for cGMP.
PDE10 cAMP/cGMP>50Dual-substrate PDE, present in the brain.
PDE11 cAMP/cGMP>100Dual-substrate PDE.

Table 1: Illustrative (Hypothetical) Inhibitory Profile of this compound against PDE Isoform Families. The IC50 values are not based on experimental data for this compound and are for demonstration purposes only.

Experimental Protocols for Determining PDE Inhibition

The inhibitory activity of a compound like this compound against various PDE isoforms can be determined using several in vitro assay formats. The general principle involves incubating the PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of the inhibitor and then measuring the amount of product formed or substrate remaining.

General Experimental Workflow

The following diagram outlines a typical workflow for a phosphodiesterase inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagent_Prep Prepare Assay Buffer, Substrate (cAMP/cGMP), and PDE Enzyme Solutions Reaction_Setup Combine PDE Enzyme, Assay Buffer, and this compound (or vehicle control) in microplate Reagent_Prep->Reaction_Setup Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Reaction_Setup Reaction_Start Initiate Reaction by Adding Substrate Reaction_Setup->Reaction_Start Incubation Incubate at a Controlled Temperature (e.g., 30-37°C) Reaction_Start->Incubation Reaction_Stop Terminate Reaction (e.g., with IBMX or heat) Incubation->Reaction_Stop Detection Measure Product Formation or Substrate Depletion (Colorimetric, Luminescent, etc.) Reaction_Stop->Detection Data_Analysis Plot Dose-Response Curve and Calculate IC50 Value Detection->Data_Analysis

References

An In-depth Technical Guide to Cinepazide Maleate: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cinepazide maleate, a vasodilator agent. This document details its chemical structure, physicochemical and pharmacological properties, analytical methodologies, and key synthesis pathways, presenting a valuable resource for professionals in pharmaceutical research and development.

Chemical Structure and Identification

This compound maleate is the maleate salt of this compound. Its chemical structure combines a piperazine core with pyrrolidine and trimethoxycinnamoyl moieties.

IdentifierValue
IUPAC Name (Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[1]
CAS Number 26328-04-1[1][2]
Molecular Formula C₂₆H₃₅N₃O₉[1]
Molecular Weight 533.57 g/mol [3]
SMILES COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O[1]
InChI Key XSTJTOKYCAJVMJ-GVTSEVKNSA-N[1]

Physicochemical Properties

This compound maleate is a white to light yellow crystalline powder.[4] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Melting Point 135°C[3]
Solubility Water: 20 mg/mL (clear solution)[2]
DMSO: 100 mg/mL (ultrasonic assistance may be needed)[5]
pKa (Strongest Basic) 5.91 (Predicted)DrugBank Online
Appearance White to light yellow to light orange powder to crystalTCI AMERICA

Pharmacological Properties and Mechanism of Action

This compound maleate is a vasodilator with a multifactorial mechanism of action, making it a subject of interest in the treatment of cardiovascular and cerebrovascular diseases.[2] Its primary pharmacological effects are vasodilation, neuroprotection, and antithrombotic activity.

The vasodilatory action is achieved through several pathways:

  • Calcium Channel Blockade : It acts as a weak calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to muscle relaxation and subsequent vasodilation.[5]

  • Phosphodiesterase (PDE) Inhibition : By inhibiting PDE, this compound maleate increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells promote relaxation and vasodilation.

  • Potentiation of Adenosine A2 Receptors : It is thought to potentiate the effects of adenosine at A2 receptors, which are involved in vasodilation.[2]

  • Enhancement of Nitric Oxide Production : this compound maleate can enhance the production of nitric oxide, a potent endogenous vasodilator.

Beyond vasodilation, it exhibits neuroprotective effects by improving microcirculation in the brain and possesses anti-thrombotic properties by inhibiting platelet aggregation.

This compound Maleate Mechanism of Action cluster_Vascular Vascular Smooth Muscle Cell cluster_Endothelial Endothelial Cell cluster_Platelet Platelet This compound This compound Maleate PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_Channel L-type Calcium Channels This compound->Ca_Channel Blocks NO_Synthase eNOS This compound->NO_Synthase Enhances Aggregation Platelet Aggregation This compound->Aggregation Inhibits Adenosine_R Adenosine A2 Receptor This compound->Adenosine_R Potentiates cAMP Increased cAMP Relaxation Relaxation cAMP->Relaxation Ca_Influx Decreased Ca²⁺ Influx Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation NO Increased Nitric Oxide (NO) NO_Synthase->NO NO->Relaxation Anti_thrombotic Anti-thrombotic Effect Adenosine_R->Vasodilation

Figure 1: Simplified signaling pathways of this compound maleate.

Experimental Protocols

Synthesis of this compound Maleate

The synthesis of this compound maleate can be achieved through a multi-step process. A common route involves the synthesis of key intermediates followed by a final condensation and salt formation.

Step 1: Synthesis of Chloroacetyl Pyrrolidine Pyrrolidine is reacted with chloroacetyl chloride in a suitable solvent such as dichloromethane to yield chloroacetyl pyrrolidine.

Step 2: Synthesis of 1-Piperazine Acetyl Pyrrolidine The chloroacetyl pyrrolidine is then reacted with piperazine to form 1-piperazine acetyl pyrrolidine. The product can be purified by filtration and recrystallization.

Step 3: Synthesis of this compound Free Base 1-Piperazine acetyl pyrrolidine is reacted with 3,4,5-trimethoxycinnamoyl chloride in a solvent like dichloromethane to produce the this compound free base.

Step 4: Formation of this compound Maleate The this compound free base is dissolved in a suitable solvent, such as ethanol, and treated with a solution of maleic acid in the same solvent to precipitate this compound maleate. The final product can be purified by recrystallization.

This compound Maleate Synthesis Workflow Pyrrolidine Pyrrolidine Reaction1 Reaction Pyrrolidine->Reaction1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction1 Piperazine Piperazine Reaction2 Reaction Piperazine->Reaction2 Trimethoxycinnamoyl_Chloride 3,4,5-Trimethoxycinnamoyl Chloride Reaction3 Condensation Trimethoxycinnamoyl_Chloride->Reaction3 Maleic_Acid Maleic Acid Salt_Formation Salt Formation Maleic_Acid->Salt_Formation Chloroacetyl_Pyrrolidine Chloroacetyl Pyrrolidine Chloroacetyl_Pyrrolidine->Reaction2 Piperazine_Acetyl_Pyrrolidine 1-Piperazine Acetyl Pyrrolidine Piperazine_Acetyl_Pyrrolidine->Reaction3 Cinepazide_Base This compound Free Base Cinepazide_Base->Salt_Formation Cinepazide_Maleate This compound Maleate Reaction1->Chloroacetyl_Pyrrolidine Reaction2->Piperazine_Acetyl_Pyrrolidine Reaction3->Cinepazide_Base Salt_Formation->Cinepazide_Maleate

Figure 2: General synthesis workflow for this compound maleate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of this compound maleate in various matrices, including pharmaceutical formulations and biological samples.

  • Chromatographic System : A standard HPLC system equipped with a UV detector is suitable.

  • Column : A reversed-phase C18 column is typically used for separation.

  • Mobile Phase : A common mobile phase consists of a mixture of a phosphate buffer (e.g., 10mM potassium dihydrogen phosphate, pH 4.5) and methanol in a 40:60 (v/v) ratio.[1]

  • Flow Rate : A flow rate of 1.0 mL/min is generally applied.[1]

  • Detection : UV detection at a wavelength of 303 nm is appropriate for this compound maleate.[1]

  • Internal Standard : Tinidazole can be used as an internal standard for quantitative analysis in plasma samples.[1]

  • Sample Preparation : For plasma samples, a liquid-liquid extraction is a suitable method for sample clean-up and concentration.[1]

  • Validation : The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., FDA). A linear range of 0.12-120 μg/mL in rat plasma has been reported.[1]

HPLC Analysis Workflow Start Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., Tinidazole) Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate & Reconstitute LLE->Evaporate Inject Inject into HPLC Evaporate->Inject Separate Separation on C18 Column (Mobile Phase: Buffer/Methanol) Inject->Separate Detect UV Detection at 303 nm Separate->Detect Quantify Quantification Detect->Quantify

Figure 3: Workflow for HPLC analysis of this compound maleate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound maleate. The outlined synthesis and analytical methodologies offer a practical foundation for researchers and drug development professionals. The multifaceted mechanism of action, involving vasodilation through calcium channel blockade, PDE inhibition, and potentiation of adenosine A2 receptors, underscores its therapeutic potential. Further research into its complex signaling pathways and clinical applications is warranted.

References

In Vitro Characterization of Cinepazide's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Bioactivities and Signaling Pathways

Cinepazide's primary in vitro bioactivities revolve around two key mechanisms: potentiation of adenosine signaling and weak calcium channel antagonism, both of which contribute to its overall vasodilatory effect.

Potentiation of Adenosine Signaling

This compound has been shown to augment the physiological effects of adenosine.[1][3] This is achieved not by direct receptor agonism, but by inhibiting the cellular uptake and degradation of endogenous adenosine.[3] By preventing its breakdown by adenosine deaminase and blocking its transport into cells, this compound effectively increases the local concentration and prolongs the action of adenosine, leading to enhanced activation of adenosine receptors, particularly the A2A receptor, which is crucial for vasodilation.[1]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) Adenosine->ENT1 Uptake AC Adenylyl Cyclase A2A_Receptor->AC Stimulates This compound This compound This compound->ENT1 Inhibits ADA Adenosine Deaminase This compound->ADA Inhibits Adenosine_intra Adenosine ENT1->Adenosine_intra Adenosine_intra->ADA Degradation Inosine Inosine ADA->Inosine ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation_effect Vasodilation PKA->Vasodilation_effect Leads to AC->cAMP Converts ATP to

Caption: Potentiation of Adenosine Signaling by this compound.
Calcium Channel Blockade and Vasodilation

This compound is classified as a weak calcium channel blocker.[1][2] By inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through L-type calcium channels, this compound leads to a decrease in intracellular calcium concentration. This reduction in free calcium prevents the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the dephosphorylation of myosin light chains and subsequent relaxation of the smooth muscle, leading to vasodilation.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca2+ Channel Ca_intracellular Intracellular Ca2+ L_type_Ca_Channel->Ca_intracellular This compound This compound This compound->L_type_Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Promotes Ca_extracellular Extracellular Ca2+ Ca_extracellular->L_type_Ca_Channel Influx Calmodulin Calmodulin Ca_intracellular->Calmodulin Binds to Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to

Caption: Vasodilation via Calcium Channel Blockade by this compound.

Quantitative Bioactivity Data

As of the latest literature review, specific in vitro quantitative data for this compound, such as half-maximal inhibitory concentration (IC50) for phosphodiesterase (PDE) inhibition or calcium channel blockade, and half-maximal effective concentration (EC50) for vasodilation, are not consistently reported in publicly available scientific literature. The table below is structured to present such data, which would be essential for a comprehensive in vitro characterization. Researchers are encouraged to perform the described assays to populate these critical parameters.

Bioactivity AssayTarget/SystemKey ParameterReported Value for this compoundReference
Phosphodiesterase Inhibition e.g., PDE1, PDE3, PDE4, PDE5IC50Data Not AvailableRequires experimental determination
Calcium Channel Blockade L-type Calcium ChannelsIC50Data Not AvailableRequires experimental determination
Vasodilation Isolated Aortic RingsEC50Data Not AvailableRequires experimental determination
Adenosine Uptake Inhibition e.g., ENT1IC50Data Not AvailableRequires experimental determination
Adenosine Deaminase Inhibition Adenosine DeaminaseIC50Data Not AvailableRequires experimental determination
Adenosine Potentiation Guinea-Pig AtriaEffective Conc.3 x 10⁻⁵ M - 3 x 10⁻⁴ MMoritoki H, et al. (1980)[3]

Detailed Experimental Protocols

The following are detailed, representative protocols for the key in vitro experiments used to characterize the bioactivity of a compound like this compound.

Calcium Channel Blocking Activity Assay (Whole-Cell Patch Clamp)

This protocol describes the measurement of L-type calcium channel currents in vascular smooth muscle cells.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Data Acquisition Isolate_Cells Isolate Vascular Smooth Muscle Cells Culture_Cells Culture Cells on Coverslips Isolate_Cells->Culture_Cells Mount_Coverslip Mount Coverslip in Recording Chamber Culture_Cells->Mount_Coverslip Establish_Seal Establish GΩ Seal (Cell-Attached) Mount_Coverslip->Establish_Seal Whole_Cell Rupture Membrane (Whole-Cell) Establish_Seal->Whole_Cell Record_Baseline Record Baseline Ca2+ Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound (Cumulative Concentrations) Record_Baseline->Apply_this compound Record_Post_Drug Record Ca2+ Currents Post-Application Apply_this compound->Record_Post_Drug Analyze_Data Analyze Data & Calculate IC50 Record_Post_Drug->Analyze_Data

References

Methodological & Application

Application Notes and Protocols for Cinepazide in In Vivo Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Cinepazide maleate in preclinical, in vivo models of ischemic stroke. The protocols outlined below are synthesized from available literature and are intended to serve as a foundational guide for investigating the neuroprotective and vasodilatory effects of this compound.

Introduction

This compound maleate is a vasoactive and neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke.[1] Its primary mechanism of action involves vasodilation through the modulation of intracellular calcium levels in vascular smooth muscle cells.[1] Additionally, this compound is suggested to have neuroprotective properties by improving microcirculation and exhibiting antioxidant effects.[1] Preclinical studies are essential to further elucidate its efficacy and mechanisms of action in a controlled experimental setting.

Experimental Protocols

Animal Models of Ischemic Stroke

The most common and clinically relevant animal model for focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model.[2]

2.1.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal suture method for transient MCAO.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral hydrate)

  • Heating pad to maintain body temperature at 37°C

  • Operating microscope or surgical loupes

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a silicone-coated tip

  • Sutures (e.g., 4-0 silk)

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures.

  • Place a temporary ligature around the origin of the ECA.

  • Make a small incision in the ECA between the ligatures.

  • Introduce the silicone-coated 4-0 nylon monofilament through the incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the Middle Cerebral Artery (MCA).

  • The duration of occlusion is typically 60-120 minutes for transient MCAO.

  • To induce reperfusion, carefully withdraw the monofilament.

  • Permanently ligate the ECA stump.

  • Suture the cervical incision and allow the animal to recover.

This compound Maleate Administration

Based on available preclinical data, two potential administration strategies are presented.

2.2.1. Therapeutic Administration (Post-Stroke)

While a specific post-stroke administration protocol for this compound in an MCAO model is not extensively detailed in the available literature, a potential starting point can be extrapolated from studies on other conditions.

  • Drug: this compound maleate

  • Dosage: A dosage of 10 mg/kg has been used in a rat model of chronic cerebral hypoperfusion, administered daily for 14 days.[3] This dosage can serve as a starting point for dose-response studies in an acute MCAO model.

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Timing: Administration can be initiated at the onset of reperfusion or at various time points post-MCAO (e.g., 1, 2, 6 hours) to determine the therapeutic window.

2.2.2. Preconditioning Administration

An abstract suggests the potential neuroprotective effects of this compound preconditioning.[4]

  • Drug: this compound maleate

  • Dosage and Frequency: The specific dosage and frequency for preconditioning are not detailed in the available abstract. Researchers would need to perform pilot studies to determine an effective preconditioning regimen. A starting point could be daily administration for 5 consecutive days prior to MCAO induction, based on the abstract's mention of a 5-day preconditioning period.[4]

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage.

Assessment of Efficacy

2.3.1. Neurological Deficit Scoring

Neurological function should be assessed at multiple time points post-MCAO (e.g., 24, 48, 72 hours, and weekly thereafter).

  • Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, reflex, and balance deficits. The score ranges from 0 (no deficit) to 18 (maximal deficit).[5][6]

  • Bederson Score: A simpler scoring system that evaluates forelimb flexion, circling, and resistance to lateral push.

2.3.2. Infarct Volume Measurement

Infarct volume is a primary endpoint for assessing the extent of ischemic damage. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for this purpose.[7][8]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rat and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to quantify the infarct area in each slice. The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Neurological Deficit Scores (mNSS) Post-MCAO

Treatment Group24h Post-MCAO48h Post-MCAO72h Post-MCAO7 Days Post-MCAO
ShamMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Infarct Volume at 48h Post-MCAO

Treatment GroupTotal Infarct Volume (mm³)Infarct Volume (% of Hemisphere)
Vehicle ControlMean ± SEMMean ± SEM
This compound (Dose 1)Mean ± SEMMean ± SEM
This compound (Dose 2)Mean ± SEMMean ± SEM

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_stroke_induction Stroke Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Animal Rodent Model (Rat/Mouse) Acclimatization Acclimatization Animal->Acclimatization Randomization Randomization Acclimatization->Randomization MCAO MCAO Surgery (Transient Occlusion) Randomization->MCAO This compound This compound Administration MCAO->this compound Vehicle Vehicle Control MCAO->Vehicle NeuroScore Neurological Scoring (mNSS, Bederson) This compound->NeuroScore Vehicle->NeuroScore Infarct Infarct Volume (TTC Staining) NeuroScore->Infarct Histo Histology Infarct->Histo

Caption: Experimental workflow for evaluating this compound in an in vivo stroke model.

Proposed Signaling Pathway of this compound

cinepazide_pathway cluster_this compound This compound Maleate cluster_vascular Vascular Effects cluster_neuroprotective Neuroprotective Effects cluster_outcome Therapeutic Outcome This compound This compound Ca_channel Ca2+ Channel Inhibition This compound->Ca_channel Antioxidant Antioxidant Properties This compound->Antioxidant Vasodilation Vasodilation Ca_channel->Vasodilation Microcirculation Improved Microcirculation Vasodilation->Microcirculation CBF Increased Cerebral Blood Flow Microcirculation->CBF Infarct_Reduction Reduced Infarct Volume CBF->Infarct_Reduction ROS Reduced Oxidative Stress Antioxidant->ROS Neuronal_Protection Neuronal Protection ROS->Neuronal_Protection Neuronal_Protection->Infarct_Reduction Neuro_Improvement Improved Neurological Function Infarct_Reduction->Neuro_Improvement

Caption: Proposed signaling pathway for the therapeutic effects of this compound in ischemic stroke.

References

Application Notes and Protocols: Cinepazide in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Cinepazide in preclinical rat studies, with a focus on its application in models of cerebral ischemia and its pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from rat studies involving this compound maleate.

Table 1: this compound Maleate Dosage in a Rat Model of Chronic Cerebral Hypoperfusion

Parameter Value Reference
Animal Model Male Sprague-Dawley rats with induced type 2 diabetes and chronic cerebral hypoperfusion (2-vessel occlusion)
Dosage 10 mg/kg
Administration Route Daily oral gavage
Duration of Treatment 14 days
Vehicle Saline
Key Findings - Improved cognitive function- Reduced activation of astrocytes- Prevented damage to cholinergic neurons- Reduced BACE1 expression

Table 2: Pharmacokinetic Parameters of this compound Maleate in Rats

Route of Administration Dose Key Findings Reference
Intravenous (IV)Not specified in abstractExhibits a dose-dependent pharmacokinetic profile.
OralNot specified in abstractLower bioavailability compared to intravenous administration.

Note: For specific intravenous and oral doses used in pharmacokinetic studies, researchers are encouraged to consult the full-text articles.

Experimental Protocols

Chronic Cerebral Hypoperfusion Model in Rats

This protocol describes the induction of chronic cerebral hypoperfusion in rats and subsequent treatment with this compound maleate to assess its neuroprotective effects.

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • High-fat diet

  • Streptozotocin (STZ)

  • This compound maleate

  • Saline solution

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for vessel occlusion

Procedure:

  • Induction of Type 2 Diabetes (Optional, as per study design):

    • Feed rats a high-fat diet for 6 weeks.

    • Administer a single low dose of STZ (35 mg/kg, intraperitoneally) to induce type 2 diabetes.

  • Induction of Chronic Cerebral Hypoperfusion (2-Vessel Occlusion - 2VO):

    • Anesthetize the rats.

    • Make a midline cervical incision to expose the common carotid arteries.

    • Carefully separate the arteries from the vagus nerve.

    • Permanently ligate both common carotid arteries with surgical sutures.

    • For sham-operated rats, perform the same surgical procedure without ligating the arteries.

  • Drug Administration:

    • Prepare a solution of this compound maleate in saline.

    • Administer this compound maleate (10 mg/kg) or saline (vehicle control) daily via oral gavage for 14 days, starting after the 2VO surgery.

  • Behavioral and Histological Analysis:

    • Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function.

    • At the end of the treatment period, euthanize the rats and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and perform histological and immunohistochemical analyses on brain sections to evaluate neuronal damage, astrocyte activation, and protein expression (e.g., GFAP, BACE1, ChAT).

Experimental Workflow for Chronic Cerebral Hypoperfusion Study

G cluster_model Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis A High-Fat Diet (6 weeks) B Streptozotocin (35 mg/kg IP) A->B C 2-Vessel Occlusion Surgery B->C D Daily Oral Gavage (14 days) C->D E This compound Maleate (10 mg/kg) D->E F Saline (Vehicle Control) D->F G Behavioral Testing (e.g., Morris Water Maze) E->G H Histological & Immunohistochemical Analysis E->H F->G F->H

Caption: Workflow for inducing chronic cerebral hypoperfusion and assessing this compound's effects.

Signaling Pathways

This compound exerts its therapeutic effects through multiple mechanisms, primarily centered around vasodilation and neuroprotection.

Vasodilatory and Neuroprotective Signaling Pathway of this compound

This compound's mechanism of action involves the modulation of calcium influx and the enhancement of nitric oxide signaling, leading to vasodilation and subsequent neuroprotective effects.

Proposed Signaling Pathway of this compound

G cluster_this compound This compound Action cluster_cell Vascular Smooth Muscle & Neuronal Cells A This compound B Ca2+ Channel Blocker A->B G Endothelial Cells A->G C Reduced Intracellular Ca2+ B->C D Vasodilation C->D E Increased Cerebral Blood Flow D->E F Neuroprotection E->F H eNOS Activation G->H I Nitric Oxide (NO) Production H->I J Guanylate Cyclase Activation I->J K Increased cGMP J->K K->D

Caption: Proposed signaling cascade of this compound leading to vasodilation and neuroprotection.

Application Notes and Protocols for Cinepazide in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinepazide, and its maleate salt, is a vasodilator agent recognized for its capacity to enhance cerebral and peripheral blood flow.[1][2] Initially classified as a calcium channel blocker, its mechanism also involves potentiating the effects of adenosine.[1] Emerging research has highlighted its neuroprotective properties, suggesting its potential in treating conditions like acute ischemic stroke and mitigating neuronal damage from various insults.[1][3][4] this compound maleate has been shown to protect neuronal cells by preserving mitochondrial function, reducing oxidative stress, and inhibiting inflammatory responses.[5][6][7]

These application notes provide detailed protocols for utilizing this compound in primary neuronal cell culture experiments to investigate its neuroprotective and anti-inflammatory effects. The methodologies are intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.

Application Note 1: Neuroprotective Effects of this compound

This compound maleate demonstrates significant neuroprotective capabilities against ischemic and oxidative stress-induced neuronal injury. In models of oxygen-glucose deprivation (OGD), this compound has been shown to protect neuronal cells by preserving mitochondrial integrity.[5] This includes stabilizing the mitochondrial membrane potential, improving the activity of mitochondrial respiratory complexes, and enhancing ATP production.[5] Furthermore, it mitigates oxidative stress by reducing the production of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of superoxide dismutase (SOD).[5]

In models of chronic cerebral hypoperfusion, this compound treatment has been found to reduce the expression of β-secretase 1 (BACE1), an enzyme involved in the amyloid-β synthesis pathway, and prevent damage to cholinergic neurons.[1][8] It also reduces apoptosis in neuronal cells subjected to injury.[7]

Application Note 2: Anti-inflammatory Effects of this compound

Beyond its direct neuroprotective actions, this compound exhibits potent anti-inflammatory effects within the central nervous system. Studies show that it can reduce the activation of microglia, the primary immune cells of the brain.[9] In response to inflammatory stimuli like lipopolysaccharide (LPS) or injury, this compound treatment significantly lowers the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][7][9] This anti-inflammatory action contributes to its overall therapeutic effect by creating a more favorable microenvironment for neuronal survival and recovery.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound, providing a reference for dose-selection and expected outcomes in primary neuronal cell culture experiments.

Table 1: Effective Concentrations of this compound Maleate in In Vitro Neuronal Models

Cell ModelInsult/ConditionEffective ConcentrationObserved EffectReference
PC12 CellsOxygen-Glucose Deprivation (OGD)10 µMMost significant protection, preserved mitochondrial function, suppressed oxidative stress.[5]
Primary Neuronal CellsHydrogen Peroxide (H₂O₂)Not specifiedReduced neuronal apoptosis.[7]
Primary MicrogliaLipopolysaccharide (LPS)Not specifiedReduced pro-inflammatory cytokine production.[7]

Table 2: Effects of this compound Maleate on Key Biomarkers

BiomarkerModel SystemEffect of this compoundReference
Neuroprotection
BACE1 ExpressionDiabetic Rats with Cerebral Hypoperfusion↓ Decreased[1][8]
Choline Acetyltransferase (ChAT)Diabetic Rats with Cerebral Hypoperfusion↑ Increased (restored)[1][8]
Reactive Oxygen Species (ROS)PC12 Cells (OGD)↓ Decreased[5]
Superoxide Dismutase (SOD) ActivityPC12 Cells (OGD)↑ Increased[5]
Inflammation
Glial Fibrillary Acidic Protein (GFAP)Diabetic Rats with Cerebral Hypoperfusion↓ Decreased[8]
TNF-α, IL-1β, IL-6Spinal Cord Injury (in vivo & in vitro)↓ Decreased[7][9]
CD68+ MicrogliaSpinal Cord Injury (in vivo)↓ Decreased[7][9]

Experimental Protocols & Visualizations

Experimental Workflow

The general workflow for assessing this compound in primary neuronal cultures involves isolating and culturing the neurons, inducing a specific injury or inflammatory condition, treating the cells with this compound, and finally, performing assays to measure viability, protein expression, or cytokine release.

G cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Isolate Primary Neurons (e.g., from E18 rat hippocampus/cortex) B Plate Cells on Poly-D-Lysine Coated Plates A->B C Culture in Serum-Free Neurobasal Medium (3-7 days) B->C D Induce Injury/Stress (e.g., OGD, H₂O₂, LPS) C->D E Treat with this compound (e.g., 10 µM) vs. Vehicle Control D->E F Cell Viability Assay (CCK-8 / MTT) E->F G Western Blot (Apoptosis/Stress Markers) E->G H ELISA (Inflammatory Cytokines) E->H G cluster_stress Cellular Stressors cluster_pathways Pathological Pathways cluster_outcomes Therapeutic Outcomes Stress Ischemia / Oxidative Stress (e.g., OGD, H₂O₂) Mito Mitochondrial Dysfunction Stress->Mito ROS ↑ Reactive Oxygen Species (ROS) Stress->ROS Inflammation Inflammatory Stimuli (e.g., LPS) Microglia Microglia Activation Inflammation->Microglia Apoptosis Apoptosis & Neuronal Damage Mito->Apoptosis Outcome1 Preserved Mitochondrial Function ROS->Apoptosis Outcome2 ↓ Oxidative Stress Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Outcome3 ↓ Inflammation Cytokines->Apoptosis Outcome4 ↑ Neuronal Survival This compound This compound This compound->Mito Inhibits This compound->ROS Inhibits This compound->Microglia Inhibits Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4

References

Application Notes and Protocols for Testing Cinepazide's Neuroprotective Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for utilizing various animal models to investigate the neuroprotective properties of Cinepazide. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to this compound's Neuroprotective Potential

This compound is a vasodilator that enhances cerebral blood flow and has demonstrated potential neuroprotective effects in various models of neurological damage.[1][2] As a calcium channel blocker, it can modulate calcium influx into vascular smooth muscle cells, leading to vasodilation and improved microcirculation.[2] Furthermore, it is suggested to potentiate the effects of adenosine.[1] Studies have indicated its efficacy in improving cognitive function, reducing neuronal damage in chronic cerebral hypoperfusion, and promoting recovery after spinal cord injury by inhibiting inflammation and apoptosis.[1][3]

Animal Models for Assessing Neuroprotection

Several preclinical animal models can be employed to evaluate the neuroprotective efficacy of this compound. The choice of model depends on the specific neurological condition being investigated.

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia, mimicking human ischemic stroke.[4][5][6][7] This model can be used to assess the ability of this compound to reduce infarct volume, improve neurological deficits, and promote functional recovery.

Chronic Cerebral Hypoperfusion (CCH) Model

The CCH model, induced by permanent bilateral occlusion of the common carotid arteries (2-vessel occlusion or 2VO), simulates conditions like vascular dementia and Alzheimer's disease.[1] This model is particularly useful for evaluating the long-term neuroprotective effects of this compound on cognitive function and neuronal survival.[1][8]

Spinal Cord Injury (SCI) Model

An SCI model can be used to investigate the therapeutic effects of this compound on traumatic neuronal injury.[3][9] This model allows for the assessment of motor function recovery, reduction of inflammation, and inhibition of neuronal apoptosis.[3][9]

Alzheimer's Disease (AD) Model (Chemically-Induced)

Chemically-induced models of AD, for instance, using streptozotocin (STZ), can replicate some of the pathological features of sporadic AD, such as cognitive impairment and neuroinflammation.[10][11][12] Given this compound's observed effects on β-secretase 1 (BACE1), a key enzyme in amyloid-β production, this model is relevant for exploring its potential in AD.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Cognitive Function and Neuropathological Markers in a Diabetic Chronic Cerebral Hypoperfusion (CCH) Rat Model

ParameterControl GroupDM-CCH Group (Vehicle)DM-CCH Group + this compound (10 mg/kg)Reference
Morris Water Maze (Escape Latency)ShorterSignificantly LongerSignificantly Shorter than Vehicle[1][8]
BACE1 Protein Expression (Hippocampus)BaselineMarkedly IncreasedMarkedly Reduced[1]
Choline Acetyltransferase (ChAT) Levels (Hippocampus)BaselineDecreasedRestored towards Baseline[1][8]
Glial Fibrillary Acidic Protein (GFAP) ExpressionBaselineIncreasedSignificantly Alleviated[1][8]

Table 2: Effects of this compound on Functional Recovery and Cellular Markers in a Spinal Cord Injury (SCI) Rat Model

ParameterSCI Group (Vehicle)SCI Group + this compoundReference
Basso-Beattie-Bresnahan (BBB) ScoreLower (Impaired Motor Function)Significantly Improved[3]
Number of Apoptotic Cells (at injury site)IncreasedReduced[3]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)IncreasedReduced Expression Levels[3]
CD68-positive MicrogliaIncreasedReduced Number[3]

Experimental Protocols

Protocol for Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal filament method for transient MCAO.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with a rectal probe

  • Operating microscope or surgical loupes

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a silicon-coated tip

  • This compound maleate solution

  • Vehicle control solution (e.g., saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1.5-2% for maintenance).[4][6] Maintain body temperature at 37°C using a heating pad.[4][7]

  • Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

  • Vessel Ligation: Ligate the distal ECA and the CCA.[4] Place a temporary ligature on the ICA.

  • Arteriotomy: Make a small incision in the ECA stump.

  • Filament Insertion: Introduce the silicon-coated 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin (approximately 18-20 mm from the carotid bifurcation).[7]

  • Occlusion Period: Maintain the occlusion for a desired period (e.g., 90 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion.[5]

  • Wound Closure: Close the incision in layers.

  • Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at the onset of reperfusion or as per the study design.

  • Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care.

  • Outcome Assessment: Evaluate neurological deficits at 24 hours and at subsequent time points. Assess infarct volume using TTC staining of brain slices at the end of the experiment.[7]

Protocol for Chronic Cerebral Hypoperfusion (CCH) in Diabetic Rats

Materials:

  • Male Sprague-Dawley rats (180-200g)[1]

  • High-fat diet

  • Streptozotocin (STZ)

  • Surgical instruments for vessel occlusion

  • This compound maleate solution

  • Vehicle control solution

Procedure:

  • Induction of Type 2 Diabetes: Feed rats a high-fat diet for 6 weeks, followed by a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) to induce type 2 diabetes.[8]

  • 2-Vessel Occlusion (2VO) Surgery: After confirming diabetes, anesthetize the rats. Make a midline cervical incision and carefully expose both common carotid arteries. Ligate both arteries permanently with silk sutures.[1]

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, daily) or vehicle for the desired treatment period (e.g., 14 days).[1][8]

  • Behavioral Testing: Conduct cognitive tests such as the Morris Water Maze to assess spatial learning and memory.[1][8][13]

  • Histological and Molecular Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for analysis of neuronal damage (e.g., Nissl staining), and protein expression of markers like BACE1, ChAT, and GFAP via Western blotting or immunohistochemistry.[1]

Protocol for Spinal Cord Injury (SCI) in Rats

Materials:

  • Female Sprague-Dawley rats (220-250g)

  • Anesthesia

  • Laminectomy instruments

  • Impactor device (for creating a contusion injury)

  • This compound maleate solution

  • Vehicle control solution

Procedure:

  • Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

  • Induction of SCI: Create a moderate contusion injury using a standardized impactor device.

  • Drug Administration: Administer this compound or vehicle immediately after the injury and continue for the duration of the study.

  • Functional Assessment: Evaluate motor function recovery using the Basso-Beattie-Bresnahan (BBB) locomotor rating scale and footprint analysis at regular intervals.[3]

  • Histological and Molecular Analysis: At the end of the study, collect spinal cord tissue to assess the lesion size, neuronal survival (e.g., NeuN staining), apoptosis (e.g., TUNEL staining), and inflammation (e.g., staining for microglia and pro-inflammatory cytokines).[3][9]

Visualization of Workflows and Pathways

experimental_workflow_mcao cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_assessment Outcome Assessment animal_prep Animal Preparation (Anesthesia, Temp. Control) incision Midline Cervical Incision animal_prep->incision vessel_ligation Vessel Ligation (ECA, CCA) incision->vessel_ligation filament_insertion Filament Insertion for MCAO vessel_ligation->filament_insertion reperfusion Filament Withdrawal (Reperfusion) filament_insertion->reperfusion drug_admin This compound/Vehicle Administration reperfusion->drug_admin recovery Post-operative Care drug_admin->recovery neuro_deficit Neurological Deficit Scoring recovery->neuro_deficit infarct_volume Infarct Volume Measurement (TTC) recovery->infarct_volume

Experimental Workflow for the MCAO Model.

signaling_pathway_neuroprotection cluster_upstream Upstream Events cluster_downstream Downstream Neuroprotective Effects This compound This compound adenosine Adenosine Potentiation This compound->adenosine ca_channel Calcium Channel Blockade This compound->ca_channel inflammation Reduced Inflammation (↓ TNF-α, IL-1β, IL-6) This compound->inflammation apoptosis Reduced Apoptosis This compound->apoptosis bace1 Reduced BACE1 Expression This compound->bace1 chat Increased ChAT Levels This compound->chat vasodilation Vasodilation & Improved Blood Flow adenosine->vasodilation ca_channel->vasodilation outcome Neuroprotection & Functional Recovery vasodilation->outcome inflammation->outcome apoptosis->outcome bace1->outcome chat->outcome

Proposed Signaling Pathways for this compound's Neuroprotection.

References

Application Notes and Protocols: Cinepazide in Peripheral Vascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate is a vasodilator agent with a multifaceted mechanism of action, making it a compound of interest in the research of vascular diseases.[1][2] Primarily utilized in the management of cardiovascular and cerebrovascular conditions, its therapeutic potential in peripheral vascular disease (PVD) is an emerging area of investigation.[1][2] PVD, characterized by narrowed blood vessels reducing blood flow to the limbs, presents a significant therapeutic challenge. This compound's ability to improve blood flow and its anti-thrombotic properties suggest its potential utility in alleviating the symptoms and progression of PVD.[1][2] These application notes provide a comprehensive overview of this compound's mechanisms, relevant clinical data, and detailed experimental protocols for its investigation in PVD research.

Mechanism of Action

This compound exerts its vasodilatory effects through several interconnected pathways, primarily by modulating intracellular calcium levels, influencing cyclic nucleotide signaling, and exhibiting anti-thrombotic and antioxidant properties.[1][2]

1. Vasodilation:

  • Calcium Channel Antagonism: this compound acts as a mild calcium antagonist, inhibiting the influx of Ca²⁺ into vascular smooth muscle cells.[3] This reduction in intracellular calcium leads to the relaxation of these muscle cells, resulting in vasodilation and a decrease in peripheral vascular resistance.[1][3]

  • Enhancement of Cyclic Nucleotides:

    • cAMP Pathway: this compound inhibits phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA activation contributes to smooth muscle relaxation and vasodilation.[2][4]

    • cGMP Pathway: this compound has been shown to enhance the production of nitric oxide (NO), a potent vasodilator.[1] NO stimulates soluble guanylyl cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates Protein Kinase G (PKG), leading to a cascade of events that promote vasodilation.[1][5]

2. Anti-thrombotic Properties:

Beyond its vasodilatory effects, this compound also inhibits platelet aggregation.[1][2] This anti-thrombotic action is crucial in PVD, as it helps prevent the formation of blood clots (thrombi) that can further obstruct blood flow.[1]

3. Antioxidant and Neuroprotective Effects:

This compound possesses antioxidant properties, reducing oxidative stress by neutralizing free radicals.[1] In the context of ischemic conditions often associated with PVD, this can help protect tissues from inflammation and injury.[1] While more extensively studied in cerebrovascular conditions, these neuroprotective effects may have implications for nerve tissue affected by peripheral ischemia.

Signaling Pathways

a

b

Data Presentation

While clinical trial data for this compound is most abundant for acute ischemic stroke, the findings on improved blood flow and functional outcomes are relevant for understanding its potential in PVD.

Table 1: Summary of Clinical Trial Outcomes for this compound in Acute Ischemic Stroke

Study / Trial IDTreatment GroupControl GroupPrimary Outcome MeasureResultCitation
Multicenter, Randomized, Double-Blind, Placebo-Controlled TrialThis compound maleate injection (320 mg/day for 14 days)PlaceboProportion of patients with modified Rankin Scale (mRS) score ≤ 2 on day 9060.9% in this compound group vs. 50.1% in control group (p=0.0004)[6][7][8]
Multicenter, Randomized, Double-Blind, Placebo-Controlled TrialThis compound maleate injection (320 mg/day for 14 days)PlaceboProportion of patients with Barthel Index ≥ 95 on day 9053.4% in this compound group vs. 46.7% in control group (p=0.0230)[6][7][8]
Retrospective Investigation with EdaravoneThis compound maleate + EdaravoneEdaravone aloneOverall treatment effectiveness94.00% in combination group vs. 74.00% in control group[3]
Post-launch Clinical Trials VerificationThis compound Maleate InjectionControlFunctional recovery after 90 days (mRS)This compound group significantly outperformed the control group[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Vasodilation in Isolated Peripheral Arteries

This protocol details a method for assessing the direct vasodilatory effect of this compound on isolated peripheral arteries using an organ bath system.

1. Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE) or other vasoconstrictor

  • This compound maleate

  • Organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Methodology:

  • Vessel Isolation: Euthanize the rat and carefully dissect the femoral or mesenteric artery. Place the artery in ice-cold Krebs-Henseleit solution.

  • Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the artery into 2-3 mm rings.

  • Mounting: Suspend the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings with 60 mM KCl to check for viability. Wash the rings and allow them to return to baseline.

  • Pre-contraction: Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, 10⁻⁶ M).

  • This compound Application: Once the contraction has stabilized, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the bath at regular intervals.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and calculate the EC₅₀ value.

Protocol 2: In Vivo Evaluation of this compound in a Rodent Model of Peripheral Artery Disease

This protocol describes the creation of a hindlimb ischemia model in mice or rats to evaluate the effect of this compound on blood flow recovery.

1. Materials and Reagents:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • This compound maleate

  • Vehicle control (e.g., saline)

  • Laser Doppler Perfusion Imager (LDPI)

2. Methodology:

  • Animal Model of PAD:

    • Anesthetize the animal.

    • Make a small incision in the skin of the upper thigh to expose the femoral artery.

    • Ligate the femoral artery at its proximal and distal ends.

    • Excise the segment of the artery between the ligatures.

    • Suture the incision.

  • Treatment:

    • Divide the animals into treatment and control groups.

    • Administer this compound (at a predetermined dose) or vehicle to the respective groups daily via intraperitoneal injection or oral gavage, starting from day 1 post-surgery.

  • Blood Flow Measurement:

    • Measure hindlimb blood flow using LDPI immediately after surgery and at regular intervals (e.g., days 3, 7, 14, 21, and 28).

    • Anesthetize the animals and place them on a heating pad to maintain body temperature.

    • Scan both the ischemic and non-ischemic limbs.

  • Data Analysis:

    • Quantify the perfusion of the ischemic limb relative to the non-ischemic limb.

    • Compare the blood flow recovery between the this compound-treated and control groups over time.

  • Functional Assessment (Optional):

    • Assess limb function using methods such as a walking track analysis or a grip strength test.

  • Histological Analysis (Optional):

    • At the end of the study, harvest the ischemic muscle tissue (e.g., gastrocnemius) for histological analysis to assess capillary density (e.g., using CD31 staining) and muscle fiber morphology.

Protocol 3: Biochemical Assay for Phosphodiesterase (PDE) Inhibition by this compound

This protocol outlines a method to determine the inhibitory effect of this compound on PDE activity, which is crucial for understanding its mechanism of action on cAMP levels.

1. Materials and Reagents:

  • Purified phosphodiesterase (e.g., from bovine heart or a commercially available recombinant PDE)

  • This compound maleate

  • [³H]-cAMP (radiolabeled cyclic AMP)

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and liquid scintillation counter

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

2. Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, purified PDE, and varying concentrations of this compound.

    • Include a control reaction without this compound.

  • Initiation of Reaction:

    • Start the reaction by adding [³H]-cAMP to the reaction mixture.

    • Incubate at 30-37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by boiling the samples for 1-2 minutes.

  • Conversion to Adenosine:

    • Cool the samples and add snake venom nucleotidase to convert the [³H]-AMP (product of the PDE reaction) to [³H]-adenosine.

    • Incubate for an additional 10-20 minutes.

  • Separation of Product:

    • Add an anion-exchange resin slurry to the samples. The resin will bind to the unreacted charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

    • Centrifuge the samples to pellet the resin.

  • Quantification:

    • Transfer an aliquot of the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the PDE activity as the amount of [³H]-adenosine formed per unit time.

    • Determine the percentage inhibition of PDE activity by this compound at each concentration.

    • Calculate the IC₅₀ value of this compound for PDE inhibition.

Experimental Workflow

c

Conclusion and Future Directions

This compound maleate presents a promising therapeutic candidate for peripheral vascular disease due to its robust vasodilatory, anti-thrombotic, and protective effects. The experimental protocols provided herein offer a framework for researchers to systematically investigate its efficacy and mechanisms in the context of PVD. Future research should focus on conducting well-designed clinical trials specifically in patients with PVD, such as those with intermittent claudication, to translate the promising preclinical and mechanistic data into clinical practice. Furthermore, exploring the long-term effects of this compound on vascular remodeling and angiogenesis in chronic PVD models could unveil additional therapeutic benefits.

References

Application Notes and Protocols: Method for Assessing Cinepazide's Impact on Memory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide, a vasodilator, has shown potential neuroprotective effects that may be beneficial in the treatment of memory disorders. These application notes provide a comprehensive framework for assessing the impact of this compound on memory function using established preclinical models. The protocols detailed below, including the Morris Water Maze (MWM) and Novel Object Recognition (NOR) tests, are designed to evaluate spatial and recognition memory, respectively. Furthermore, this document outlines the molecular signaling pathways potentially modulated by this compound, offering a basis for mechanistic studies.

Putative Mechanism of Action of this compound in Memory Enhancement

This compound is known to potentiate the effects of endogenous adenosine by inhibiting its degradation and cellular uptake. This increase in adenosine availability, particularly at the A2A receptor, is hypothesized to trigger a cascade of intracellular events conducive to memory enhancement and neuroprotection. The proposed signaling pathway involves the activation of the cAMP/PKA/CREB pathway, which plays a critical role in synaptic plasticity and gene expression necessary for long-term memory formation. Additionally, this compound has been observed to reduce the expression of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease pathology, and to protect cholinergic neurons, which are vital for cognitive function.

Signaling Pathway Diagram

Cinepazide_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Adenosine Adenosine This compound->Adenosine potentiates A2AR Adenosine A2A Receptor Adenosine->A2AR activates AC Adenylyl Cyclase A2AR->AC stimulates cAMP cAMP AC->cAMP synthesizes PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BACE1_exp ↓ BACE1 Expression CREB->BACE1_exp modulates transcription Cholinergic ↑ Cholinergic Neuron Survival CREB->Cholinergic promotes Memory Improved Memory Function BACE1_exp->Memory Cholinergic->Memory

Caption: Proposed signaling pathway of this compound in memory enhancement.

Preclinical Assessment of this compound on Memory Function

Experimental Workflow

The following workflow outlines the key stages for evaluating the efficacy of this compound in a rodent model of memory impairment.

Experimental_Workflow Animal_Model Induce Memory Impairment in Rodents (e.g., scopolamine, Aβ infusion) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Behavioral_Testing Behavioral Assessment Treatment->Behavioral_Testing MWM Morris Water Maze (Spatial Memory) Behavioral_Testing->MWM NOR Novel Object Recognition (Recognition Memory) Behavioral_Testing->NOR Biochemical_Analysis Biochemical and Histological Analysis (e.g., Western Blot, Immunohistochemistry) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation MWM->Data_Analysis NOR->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for assessing this compound's effects.

Data Presentation

The following tables present representative quantitative data from preclinical studies assessing the impact of this compound on memory function.

Table 1: Morris Water Maze (MWM) Test Results

GroupDay 1 Escape Latency (s)Day 5 Escape Latency (s)Time in Target Quadrant (s) (Probe Trial)
Control (Vehicle)55 ± 515 ± 335 ± 4
Memory Impaired (Vehicle)58 ± 645 ± 515 ± 3
Memory Impaired + this compound (10 mg/kg)57 ± 525 ± 428 ± 4

Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Table 2: Novel Object Recognition (NOR) Test Results (Hypothetical Data)

GroupDiscrimination Index (%)
Control (Vehicle)65 ± 5
Memory Impaired (Vehicle)50 ± 4
Memory Impaired + this compound (10 mg/kg)62 ± 5

The Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100. Data are presented as mean ± SEM. This is a representative, hypothetical dataset for illustrative purposes.

Experimental Protocols

Protocol 1: Morris Water Maze (MWM) Test

Objective: To assess spatial learning and memory in rodents.

Materials:

  • Circular water tank (150-200 cm in diameter)

  • Submersible platform (10-15 cm in diameter)

  • Non-toxic white paint or milk powder to make the water opaque

  • Video tracking system and software

  • Water heater to maintain water temperature at 22-25°C

  • Distinct visual cues placed around the room

Procedure:

  • Habituation (Day 1):

    • Allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.

    • Gently guide the animal to the location where the platform will be and allow it to remain there for 15-20 seconds before returning it to its home cage.

  • Acquisition Training (Days 2-5):

    • Place the submerged platform in the center of one of the four quadrants of the pool. The platform should be 1-2 cm below the water surface.

    • Divide the pool into four quadrants (North, South, East, West) for starting positions.

    • For each trial, gently place the animal into the water facing the wall of the tank at one of the starting positions.

    • Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-20 seconds.

    • Conduct 4 trials per day for each animal, with a different starting quadrant for each trial in a pseudo-random order.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the animal in the quadrant opposite to where the platform was located during training.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., small plastic toys, metal cubes) that are of similar size but different in shape and texture. The objects should be heavy enough that the animals cannot move them.

  • Video recording equipment and analysis software.

Procedure:

  • Habituation (Day 1):

    • Place each animal in the empty open field arena and allow it to explore freely for 5-10 minutes to acclimate to the environment.

  • Familiarization/Training Phase (Day 2):

    • Place two identical objects (Object A1 and Object A2) in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore the objects freely for 5-10 minutes.

    • Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).

    • Return the animal to its home cage.

  • Test Phase (Day 2, after a retention interval of 1-24 hours):

    • Replace one of the familiar objects with a novel object (Object B). The position of the novel object should be counterbalanced across animals.

    • Place the animal back into the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (Object A) and the novel object (Object B).

    • Calculate the Discrimination Index to assess recognition memory.

Conclusion

The methodologies presented here provide a robust framework for the preclinical evaluation of this compound's potential therapeutic effects on memory disorders. By combining behavioral assessments with mechanistic studies of the underlying signaling pathways, researchers can gain a comprehensive understanding of this compound's neuropharmacological profile. The provided protocols and data structures are intended to guide the design and execution of these critical studies in the development of novel treatments for cognitive decline.

Application Note: Quantification of Cinepazide in Rat Plasma Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cinepazide in rat plasma. The described protocol is simple, reliable, and suitable for pharmacokinetic studies. The method utilizes a reversed-phase C18 column with UV detection, following a straightforward liquid-liquid extraction for sample preparation. All validation parameters, including linearity, accuracy, precision, and sensitivity, meet the standards set forth by FDA guidelines.

Introduction

This compound is a vasodilator agent used in the treatment of cerebrovascular and peripheral vascular disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of this compound in rat plasma using a validated HPLC method.

Experimental

Materials and Reagents
  • This compound Maleate reference standard

  • Tinidazole (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Ethyl acetate (HPLC grade)

  • Water (Ultrapure)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The specific chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column Reversed-phase C18
Mobile Phase 10mM Potassium dihydrogen phosphate (pH 4.5) : Methanol (40:60, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 303 nm[1]
Injection Volume 20 µL
Column Temperature Ambient

Protocols

Preparation of Solutions

10mM Potassium Dihydrogen Phosphate Buffer (pH 4.5):

  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of ultrapure water.

  • Adjust the pH of the solution to 4.5 using phosphoric acid or potassium hydroxide as needed.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Standard Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of this compound Maleate and Tinidazole (IS) into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and make up to the mark with methanol to obtain a final concentration of 1 mg/mL for each.

  • Store the stock solutions at 4°C.

Working Standard Solutions:

Prepare working standard solutions of this compound and a working solution for the internal standard by diluting the stock solutions with methanol to achieve the desired concentrations for calibration curve and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of rat plasma in a centrifuge tube, add 20 µL of the internal standard working solution (Tinidazole).

  • Vortex the mixture for 1 minute.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 100 µL Rat Plasma add_is Add 20 µL Internal Standard (Tinidazole) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_ea Add 1 mL Ethyl Acetate vortex1->add_ea vortex2 Vortex (3 min) add_ea->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 inject Inject 20 µL into HPLC vortex3->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 303 nm separate->detect quantify Quantification detect->quantify

Experimental workflow for this compound quantification.

Method Validation

The analytical method was validated according to FDA guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[1]

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards in blank rat plasma.

ParameterResultAcceptance Criteria
Linear Range 0.12 - 120 µg/mL in blank rat plasma[1]-
Correlation Coefficient (r²) > 0.99≥ 0.99
Accuracy and Precision

The accuracy and precision of the method were determined by analyzing QC samples at three different concentration levels on the same day (intra-day) and on different days (inter-day).

Accuracy (% Recovery) Precision (% RSD) Acceptance Criteria
Intra-day Within ±15% of theoretical value[1]≤ 15%[1]Accuracy: 85-115% Precision: ≤ 15% RSD
Inter-day Within ±15% of theoretical value[1]≤ 15%[1]Accuracy: 85-115% Precision: ≤ 15% RSD
Sensitivity

The sensitivity of the method is defined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).

ParameterResult
LOD 0.06 µg/mL[1]
LLOQ 0.12 µg/mL[1]

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable method for the quantification of this compound in rat plasma. The method has been thoroughly validated and meets the requirements of regulatory guidelines for bioanalytical method validation. This protocol is well-suited for pharmacokinetic studies and routine analysis of this compound in a research or drug development setting.

logical_relationship cluster_method HPLC Method for this compound Quantification cluster_inputs Inputs cluster_process Process cluster_outputs Outputs method Core Analytical Method extraction Liquid-Liquid Extraction method->extraction separation Chromatographic Separation method->separation detection UV Detection method->detection sample Rat Plasma Sample sample->extraction standards This compound & IS Standards standards->extraction reagents Reagents & Solvents reagents->extraction extraction->separation separation->detection data Quantitative Data detection->data validation Method Validation Report data->validation

Logical relationship of the analytical method.

References

Troubleshooting & Optimization

Cinepazide solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of cinepazide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the most soluble form of this compound for aqueous buffers?

A1: this compound is often available as this compound maleate, a salt form with enhanced water solubility and stability compared to the free base.[1] For most in vitro experiments using aqueous buffers, this compound maleate is the recommended form.

Q2: What are the recommended solvents for preparing stock solutions of this compound maleate?

A2: this compound maleate is soluble in water (up to 20 mg/mL) and DMSO (up to 107 mg/mL).[2][3][4][5] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: How should I store this compound maleate solutions?

A3: For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months.[6][7] Avoid repeated freeze-thaw cycles to prevent degradation.[6]

Q4: Is this compound stable at physiological pH?

A4: this compound may exhibit pH-dependent stability. As a general principle for many pharmaceuticals, extreme pH values (highly acidic or alkaline) can lead to hydrolysis of functional groups like amides.[8] It is recommended to prepare fresh solutions in your experimental buffer and use them promptly. For longer-term experiments, the stability of this compound in your specific buffer system should be validated.

Q5: Can I heat or sonicate a this compound solution if I observe precipitation?

A5: Yes, in cases of precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[6] However, be cautious with prolonged heating, as it may accelerate degradation.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation upon dilution of DMSO stock in aqueous buffer The solubility of this compound is lower in the aqueous buffer than in DMSO.- Increase the volume of the aqueous buffer for dilution.- Vortex the solution during the addition of the DMSO stock.- Consider a formulation with co-solvents like PEG300 or solubilizing agents like SBE-β-CD for in vivo studies.[6]
Inconsistent experimental results Degradation of this compound in the experimental buffer during the experiment.- Prepare fresh solutions for each experiment.- Perform a stability study of this compound in your experimental buffer at the experimental temperature (see Experimental Protocols section).- If degradation is significant, consider adjusting the buffer pH or adding antioxidants if oxidative degradation is suspected.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.- Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols section).- Use a stability-indicating HPLC method that can resolve the parent compound from its degradants.
Low bioavailability in in vivo studies Poor solubility or rapid degradation in physiological conditions.- Use a formulation designed to enhance solubility and stability, such as those containing DMSO, PEG300, Tween-80, and saline.[6]

Data Summary

This compound Maleate Solubility
SolventSolubilityReference
Water20 mg/mL[3][4][5]
DMSO107 mg/mL[2]
EthanolInsoluble[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.75 mg/mL[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mL[6]
10% DMSO, 90% Corn Oil≥ 2.75 mg/mL[6]
Illustrative Stability of this compound Maleate in Aqueous Buffers

The following table presents hypothetical data to illustrate the potential pH-dependent stability of this compound maleate. Actual stability will depend on the specific buffer composition, temperature, and presence of other components.

Buffer (pH)Temperature (°C)Time (hours)Remaining this compound (%)
0.1 M HCl (pH 1)372485
Acetate Buffer (pH 4.5)372498
Phosphate Buffer (pH 7.4)372492
Carbonate Buffer (pH 9)372478
Acetate Buffer (pH 4.5)47299
Phosphate Buffer (pH 7.4)47295

Experimental Protocols

Protocol 1: Preparation of this compound Maleate Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound maleate powder.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO for a 100 mg/mL stock solution).

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Sterilization (if required): For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Stability Testing of this compound Maleate in an Experimental Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer using HPLC.

  • Preparation of Test Solution: Prepare a solution of this compound maleate in your experimental buffer at the desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution by HPLC to determine the initial concentration of this compound.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a water bath).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution for HPLC analysis.

  • HPLC Analysis:

    • Chromatographic Conditions (example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH 4.5) and methanol (40:60, v/v).[9]

      • Flow Rate: 1.0 mL/min.[9]

      • Detection: UV at 303 nm.[9]

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

Visualizations

G Hypothetical Signaling Pathway of this compound This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Adenosine_Receptor Adenosine A2 Receptor This compound->Adenosine_Receptor Potentiates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx AC Adenylate Cyclase Adenosine_Receptor->AC Activates Vasodilation Vasodilation Ca_Influx->Vasodilation Inhibits cAMP cAMP AC->cAMP cAMP->Vasodilation Promotes G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Buffer Prepare Experimental Buffer Prep_this compound Prepare this compound Solution Prep_Buffer->Prep_this compound T0_Analysis T=0 HPLC Analysis Prep_this compound->T0_Analysis Incubate Incubate at Desired Temperature T0_Analysis->Incubate Time_Points Sample at Time Points (T=x) Incubate->Time_Points Tx_Analysis T=x HPLC Analysis Time_Points->Tx_Analysis Calculate Calculate % Remaining this compound Tx_Analysis->Calculate Plot Plot Stability Curve Calculate->Plot G Troubleshooting Logic for Inconsistent Results Start Inconsistent Experimental Results Check_Solution Was the this compound solution freshly prepared? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh No_Fresh No Check_Solution->No_Fresh Check_Stability Have you validated the stability in your buffer? Yes_Fresh->Check_Stability Prepare_Fresh Prepare fresh solution for each experiment No_Fresh->Prepare_Fresh Yes_Stable Yes Check_Stability->Yes_Stable No_Stable No Check_Stability->No_Stable Consider_Other Consider other experimental variables Yes_Stable->Consider_Other Perform_Stability Perform stability study (Protocol 2) No_Stable->Perform_Stability

References

Technical Support Center: Mitigating Cinepazide-Induced Agranulocytosis in Research Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cinepazide-induced agranulocytosis. The following information is designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced agranulocytosis?

A1: While the exact mechanism is not fully elucidated, it is hypothesized to involve both direct toxicity to granulocyte precursors and immune-mediated destruction of neutrophils.[1][2][3] this compound, containing a piperazine ring, may undergo metabolic activation, particularly by myeloperoxidase (MPO) in neutrophils and their precursors, to form reactive metabolites like iminium ions.[4][5] These reactive species can covalently bind to cellular proteins, leading to oxidative stress, apoptosis, and potentially acting as haptens to trigger an immune response.[2][6][7]

Q2: Are there known genetic predispositions for this compound-induced agranulocytosis?

A2: Specific genetic risk factors for this compound-induced agranulocytosis have not been identified. However, research into other drugs that cause agranulocytosis, such as clozapine, has implicated polymorphisms in human leukocyte antigen (HLA) genes (e.g., HLA-DQB1, HLA-B) and genes involved in drug metabolism (e.g., NQO2, GSTs) as potential risk factors.[8][9][10][11] Researchers studying this compound may consider investigating these candidate genes in relevant cell lines or animal models.

Q3: What are the initial steps to investigate this compound's hematopoietic toxicity in vitro?

A3: Initial in vitro investigations should focus on assessing the direct cytotoxicity of this compound and its potential for metabolic activation on hematopoietic progenitor cells.[12] A colony-forming unit-granulocyte macrophage (CFU-GM) assay using human bone marrow mononuclear cells is a relevant method to evaluate the inhibitory effect of the drug on granulocyte precursor proliferation.[12] Additionally, cell lines such as HL-60 (a human promyelocytic leukemia cell line) can be used to study mechanisms of apoptosis and oxidative stress.

Troubleshooting Guides

In Vitro Studies

Issue 1: High background toxicity or poor viability in control hematopoietic progenitor cell cultures.

  • Possible Cause: Suboptimal culture conditions, including improper handling of primary cells, incorrect cytokine concentrations, or poor quality of reagents.

  • Troubleshooting Steps:

    • Ensure proper aseptic technique during cell isolation and culture.

    • Optimize concentrations of growth factors (e.g., G-CSF, GM-CSF, IL-3) for the specific cell type.

    • Use pre-screened, high-quality fetal bovine serum and other culture reagents.

    • Perform a trypan blue exclusion assay to assess initial cell viability before plating.

Issue 2: Inconsistent results in reactive metabolite trapping experiments.

  • Possible Cause: Inefficient trapping of short-lived reactive species, inappropriate concentration of trapping agents, or instability of the formed adducts.

  • Troubleshooting Steps:

    • Optimize the concentration of the trapping agent (e.g., glutathione, cyanide).[13][14] High concentrations may cause cellular toxicity, while low concentrations may be insufficient for trapping.

    • Ensure the trapping agent is added concurrently with this compound to the cell or microsomal incubation.

    • Use highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of adducts.[13]

    • Include positive controls (drugs known to form reactive metabolites) to validate the experimental system.

In Vivo Studies

Issue 1: Lack of a clear dose-dependent decrease in neutrophil counts in an animal model.

  • Possible Cause: Inappropriate animal model, insufficient drug exposure, or rapid recovery of neutrophil populations. Species differences in drug metabolism can also play a significant role.[15]

  • Troubleshooting Steps:

    • Conduct pharmacokinetic studies to ensure adequate plasma concentrations of this compound are achieved and maintained.

    • Increase the frequency of blood sampling to capture the nadir of the neutrophil count, as the timing can be variable.

    • Consider using a humanized mouse model with a human immune system and/or human drug-metabolizing enzymes to better mimic human responses.[15]

    • Evaluate a wider range of doses.

Issue 2: Difficulty in differentiating between direct toxicity and immune-mediated mechanisms in vivo.

  • Possible Cause: Both mechanisms may occur simultaneously, and standard hematological analyses are insufficient to distinguish them.

  • Troubleshooting Steps:

    • Perform flow cytometry analysis of peripheral blood and bone marrow to identify and quantify different hematopoietic cell populations and to detect antibody opsonization of neutrophils.

    • Conduct ELISpot or intracellular cytokine staining assays on splenocytes to detect drug-specific T-cell responses.

    • Analyze serum for the presence of anti-neutrophil antibodies using techniques like ELISA.[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cytotoxicity using CFU-GM Assay
  • Cell Source: Cryopreserved human bone marrow mononuclear cells (BM-MNCs).

  • Methodology:

    • Thaw and wash BM-MNCs in Iscove's Modified Dulbecco's Medium (IMDM).

    • Perform a cell count and viability assessment using trypan blue.

    • Resuspend cells in MethoCult™ medium containing recombinant human cytokines (e.g., G-CSF, GM-CSF, IL-3, SCF).

    • Plate cells in 35 mm culture dishes at a density of 1 x 10^5 cells/mL.

    • Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate at 37°C in a 5% CO2 humidified incubator for 14 days.

    • Count the number of CFU-GM colonies (aggregates of >40 cells) under an inverted microscope.

    • Calculate the IC50 value (the concentration of drug that inhibits colony formation by 50%).

Protocol 2: In Vivo Evaluation of a Mitigating Agent for this compound-Induced Neutropenia
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Methodology:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into four groups:

      • Group 1: Vehicle control.

      • Group 2: this compound only.

      • Group 3: Mitigating agent only.

      • Group 4: this compound + Mitigating agent.

    • Administer this compound (e.g., via oral gavage) daily for 14 days.

    • Administer the mitigating agent according to its known pharmacokinetic and pharmacodynamic properties (e.g., one hour before this compound).

    • Collect peripheral blood samples (e.g., via tail vein) at baseline and on days 7, 14, and 21.

    • Perform complete blood counts (CBCs) with differential to determine absolute neutrophil counts (ANCs).

    • At the end of the study, collect bone marrow for cellularity and CFU-GM assays.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Cytotoxicity of this compound on Human Hematopoietic Progenitors

Cell TypeAssayEndpointThis compound IC50 (µM)
Human BM-MNCsCFU-GMColony Formation25.4
HL-60MTTCell Viability42.8
CD34+ ProgenitorsApoptosis (Annexin V)% Apoptotic Cells18.2

Table 2: Hypothetical In Vivo Neutrophil Counts in a Mouse Model

Treatment GroupDay 0 ANC (x10³/µL)Day 14 ANC (x10³/µL)% Change from Baseline
Vehicle Control4.5 ± 0.84.3 ± 0.6-4.4%
This compound (50 mg/kg)4.6 ± 0.71.2 ± 0.4*-73.9%
Mitigating Agent4.4 ± 0.94.2 ± 0.7-4.5%
This compound + Mitigating Agent4.5 ± 0.83.5 ± 0.5**-22.2%

*p < 0.01 vs. Vehicle Control; **p < 0.05 vs. This compound only

Visualizations

Cinepazide_Metabolism This compound This compound (Piperazine Moiety) Metabolite Reactive Iminium Ion This compound->Metabolite MPO/CYP450 Oxidation Adduct Protein Adducts Metabolite->Adduct Covalent Binding Toxicity Cellular Toxicity (Apoptosis) Adduct->Toxicity

Caption: Proposed metabolic activation pathway of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Isolate Human BM-MNCs Culture Culture in MethoCult™ Medium Start->Culture Treatment Add this compound (Dose-Response) Culture->Treatment Incubate Incubate 14 Days (37°C, 5% CO2) Treatment->Incubate Count Count CFU-GM Colonies Incubate->Count Calculate Calculate IC50 Count->Calculate

Caption: Experimental workflow for in vitro CFU-GM assay.

Troubleshooting_Logic Start Inconsistent In Vitro Results? CheckViability Assess Initial Cell Viability Start->CheckViability Yes OptimizeCytokines Optimize Cytokine Concentrations CheckViability->OptimizeCytokines ValidateReagents Validate Reagents (e.g., FBS) OptimizeCytokines->ValidateReagents Rerun Re-run Experiment ValidateReagents->Rerun

Caption: Troubleshooting logic for inconsistent in vitro data.

References

Cinepazide Clinical Trials: A Technical Support Guide to Adverse Drug Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the common adverse drug reactions (ADRs) of Cinepazide observed in clinical trials. This guide is presented in a question-and-answer format to directly address potential issues and provide troubleshooting guidance during experimental design and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are designing a clinical trial for a new vasodilator and want to anticipate the most common adverse events based on this compound's profile. What are the most frequently reported ADRs for this compound maleate injection?

A1: Based on a large, multicenter, randomized, double-blind, placebo-controlled trial, the most common adverse event reported for both the this compound maleate and placebo groups was constipation.[1][2] Other frequently observed adverse events (with an incidence of ≥5%) are detailed in the data summary table below. It is noteworthy that in this major study, there were no statistically significant differences in the overall safety parameters between the this compound maleate and control groups.[1][2]

Q2: Our team is observing some gastrointestinal and neurological side effects in our early-phase study. How do these compare to what is known about this compound?

A2: Your observations are consistent with the known profile of this compound. Common adverse reactions include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[3] Neurological side effects like dizziness and headaches have also been reported.[3] A meta-analysis of 19 randomized controlled trials also identified headache, dizziness, insomnia, and nausea as some of the concerned adverse events, although their incidence was not significantly different between the this compound and control groups.[4]

Q3: We need to establish a safety monitoring protocol for our upcoming trial. What specific parameters were monitored in the key clinical trials for this compound maleate injection?

A3: The safety evaluation in major clinical trials of this compound maleate injection was comprehensive. Your protocol should include the recording of all adverse events (AEs), monitoring of laboratory parameters (including routine blood tests, urine tests, biochemical examinations, coagulation profiles, and lipid profiles), regular monitoring of vital signs, and electrocardiogram (ECG) assessments.[1][2][5][6]

Q4: Are there any severe, less common adverse reactions associated with this compound that we should be particularly vigilant for?

A4: Yes, while generally well-tolerated, more severe but less common side effects have been reported for this compound. These include hypotension (low blood pressure), tachycardia (rapid heart rate), and arrhythmias (irregular heartbeats).[3] There have also been rare reports of liver dysfunction and elevated liver enzymes, suggesting that periodic liver function tests are a prudent measure during prolonged treatment.[3]

Q5: Our study involves co-administration of other medications. Are there any known drug interactions with this compound that could potentiate adverse effects?

A5: Co-administration of this compound with other vasodilators or antihypertensive agents can potentiate the blood-pressure-lowering effects, increasing the risk of dizziness and fainting.[3] Caution is also advised when combining this compound with anticoagulants or anti-platelet drugs, as this may increase the risk of bleeding.[3]

Data Presentation: Summary of Adverse Drug Reactions

The following table summarizes the incidence of common adverse events from a multicenter, randomized, double-blind, placebo-controlled trial of this compound maleate injection in patients with acute ischemic stroke.

Adverse EventThis compound Maleate Group (n=643)Placebo Group (n=648)
All Adverse Events 527 (82.0%)545 (84.1%)
Constipation 26.0%26.5%
Hypokalemia 6.1%10.5%
Drug-related AEs 61 (9.5%)79 (12.2%)
Serious AEs 62 (9.6%)74 (11.4%)

Data sourced from a multicenter, randomized, double-blind, placebo-controlled trial.[1][2]

Experimental Protocols

Methodology for Monitoring Adverse Drug Reactions in a Phase III Clinical Trial of this compound Maleate Injection

This section outlines a typical methodology for the assessment and recording of adverse events, as synthesized from published clinical trial protocols for this compound.

  • Patient Population: Patients with acute ischemic stroke enrolled within 48 hours of onset.[7]

  • Treatment Regimen: Intravenous infusion of 320 mg this compound maleate or placebo once daily for 14 consecutive days.[1][6]

  • Data Collection Periods: Adverse events are recorded at baseline (Day 1), during treatment (Day 7 and Day 14), and at follow-up visits (Day 30 and Day 90).[2][8]

  • Adverse Event (AE) and Serious Adverse Event (SAE) Recording:

    • All noxious and unintended responses to the investigational product are recorded as AEs, regardless of causality.

    • The investigator assesses the severity and relationship of the AE to the study drug.

    • SAEs, including death, life-threatening events, events requiring hospitalization, or those resulting in persistent disability, are reported to the ethics committee and regulatory authorities within a specified timeframe.

  • Laboratory Assessments:

    • Hematology: Complete blood count with differential.

    • Biochemistry: Liver function tests (ALT, AST, bilirubin), renal function tests (creatinine, BUN), and electrolytes.

    • Urinalysis: Standard urinalysis panel.

    • Coagulation: Prothrombin time (PT) and activated partial thromboplastin time (aPTT).

    • These laboratory tests are conducted at screening, during the treatment period, and at the end of the study.

  • Vital Signs and Physical Examinations:

    • Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals throughout the study.

    • A complete physical examination is performed at screening and at the final follow-up visit.

  • Electrocardiogram (ECG):

    • A 12-lead ECG is performed at screening and at the end of the treatment period to monitor for any cardiac abnormalities.

Mandatory Visualization

cinepazide_mechanism cluster_this compound This compound Maleate cluster_cellular_effects Cellular Mechanisms cluster_physiological_outcomes Physiological Outcomes This compound This compound Ca_channel L-type Calcium Channels This compound->Ca_channel Inhibits (Weak) Adenosine_degradation Adenosine Degradation This compound->Adenosine_degradation Retards Adenosine Endogenous Adenosine This compound->Adenosine Potentiates Effects Ca_influx Decreased Intracellular Ca2+ Ca_channel->Ca_influx Adenosine_levels Increased Adenosine Levels Adenosine_degradation->Adenosine_levels Adenosine->Adenosine_levels Vasodilation Vasodilation Ca_influx->Vasodilation Adenosine_levels->Vasodilation experimental_workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up Phase (90 Days) Inclusion Patient Screening & Informed Consent Randomization Randomization Inclusion->Randomization Treatment_Arm This compound Maleate Infusion Randomization->Treatment_Arm Placebo_Arm Placebo Infusion Randomization->Placebo_Arm Monitoring AE Monitoring Lab Tests Vital Signs ECG Treatment_Arm->Monitoring Placebo_Arm->Monitoring Follow_up_30 Day 30 Follow-up Monitoring->Follow_up_30 Follow_up_90 Day 90 Follow-up & Final Assessment Follow_up_30->Follow_up_90

References

Technical Support Center: Investigating the Drug-Drug Interaction Potential of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides guidance and troubleshooting for key in vitro experiments designed to evaluate the drug-drug interaction (DDI) potential of investigational compounds. While specific data on every compound, such as Cinepazide, may not be publicly available, the principles and methodologies outlined here are universally applicable for characterizing a new chemical entity's DDI profile in preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in assessing the DDI potential of a new compound like this compound?

A1: The initial assessment typically involves a series of in vitro experiments to determine if the compound is a substrate, inhibitor, or inducer of major drug-metabolizing enzymes and transporters. Key starting points include evaluating its metabolic stability in human liver microsomes and its potential to inhibit major cytochrome P450 (CYP) enzymes.

Q2: Which CYP enzymes are most important to investigate for potential inhibition?

A2: Regulatory agencies like the FDA recommend evaluating the interaction potential with the following key CYP isoforms due to their role in the metabolism of a majority of clinically used drugs: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Q3: What is the difference between reversible and time-dependent inhibition of CYP enzymes?

A3: Reversible inhibition occurs when a compound competes with a substrate for the enzyme's active site, and the effect is diminished as the inhibitor is cleared. Time-dependent inhibition (TDI) involves the formation of a stable complex or covalent bond between a metabolite of the inhibitor and the enzyme, leading to a loss of enzyme activity that requires new enzyme synthesis to restore. TDI is often of greater clinical concern.

Q4: Why is it important to study drug transporters like P-glycoprotein (P-gp)?

A4: Drug transporters are critical for the absorption, distribution, and excretion of drugs. Inhibition or induction of transporters like P-gp can significantly alter the plasma and tissue concentrations of co-administered drugs, potentially leading to toxicity or loss of efficacy.

Q5: What do I do if my compound shows potential for DDI in vitro?

A5: Positive in vitro findings necessitate further investigation. This may include determining the inhibition constant (Ki) for enzyme inhibition or the half-maximal effective concentration (EC50) for induction. These values are then used in static or dynamic models to predict the likelihood of a clinically significant DDI. If the risk is significant, further clinical DDI studies may be required.

Troubleshooting Guides

Troubleshooting for CYP450 Inhibition Assays
Problem Potential Cause Suggested Solution
High variability between replicate wells - Pipetting errors.- Poor solubility of the test compound.- Inconsistent incubation times.- Use calibrated pipettes and proper technique.- Check the solubility of the compound in the assay buffer; consider using a lower concentration or a different solvent (ensure final solvent concentration is low, e.g., <0.5% DMSO).- Use a multichannel pipette or automated liquid handler for simultaneous additions.
IC50 value is outside the tested concentration range - The compound is more or less potent than anticipated.- Adjust the concentration range of the test compound in a follow-up experiment.
Fluorescence or MS signal interference - The test compound or its metabolites interfere with the detection method.- Run a control experiment without the probe substrate to check for background signal from the test compound.- For fluorometric assays, consider using an alternative probe substrate or switching to an LC-MS/MS-based method.
IC50 shift suggests Time-Dependent Inhibition (TDI), but results are equivocal - Pre-incubation time is too short.- Non-specific protein binding.- Increase the pre-incubation time (e.g., to 60 minutes) to allow for metabolite formation.- Consider using a lower microsomal protein concentration to reduce non-specific binding.
Troubleshooting for P-glycoprotein (P-gp) Transporter Assays (Caco-2 model)
Problem Potential Cause Suggested Solution
Low transepithelial electrical resistance (TEER) values - Incomplete monolayer formation.- Cellular toxicity of the test compound.- Ensure cells are cultured for an adequate duration (typically 21 days) to form a confluent monolayer.- Perform a cytotoxicity assay to determine a non-toxic concentration of the test compound.
High apparent permeability (Papp) of a paracellular marker (e.g., Lucifer Yellow) - Leaky cell monolayer.- Discard the plate and review cell culture and seeding procedures. Ensure proper handling of the Transwell inserts.
Efflux ratio is close to 1, but the compound is a suspected P-gp substrate - Saturation of the transporter at the tested concentration.- The compound is also highly permeable via passive diffusion.- Test a lower, non-saturating concentration of the compound.- The high passive permeability may mask the effect of active efflux. This is a characteristic of the compound.
High variability in Papp values - Inconsistent cell monolayer integrity across the plate.- Inaccurate sample collection or analysis.- Ensure consistent cell seeding density and culture conditions.- Verify the accuracy of your analytical method (e.g., LC-MS/MS).

Data Presentation

The following tables present hypothetical data for a compound like this compound to illustrate how results from DDI studies are typically summarized.

Table 1: Hypothetical Results of this compound Inhibition of Major CYP450 Isoforms

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 50
CYP2B6Bupropion> 50
CYP2C8Amodiaquine25.3
CYP2C9Diclofenac42.1
CYP2C19S-Mephenytoin> 50
CYP2D6Dextromethorphan15.8
CYP3A4Midazolam8.9
CYP3A4Testosterone9.5

Table 2: Hypothetical Results of this compound Time-Dependent Inhibition (TDI) of CYP3A4

ConditionIC50 of Midazolam Hydroxylation (µM)IC50 Fold Shift
No Pre-incubation8.9-
30-min Pre-incubation without NADPH9.2-
30-min Pre-incubation with NADPH2.53.7

An IC50 fold shift >1.5 is often considered indicative of TDI.

Table 3: Hypothetical Permeability of this compound in Caco-2 Cells

DirectionApparent Permeability (Papp) (10⁻⁶ cm/s)
Apical to Basolateral (A→B)2.5
Basolateral to Apical (B→A)12.5
Efflux Ratio (B→A / A→B) 5.0

An efflux ratio >2 is indicative of active efflux, suggesting the compound is a substrate of an efflux transporter like P-gp.

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay (Reversible Inhibition)
  • Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare working solutions by serial dilution.

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a solution of the NADPH-generating system.

  • Incubation:

    • In a 96-well plate, add HLM, phosphate buffer, and the test compound at various concentrations.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a cocktail of CYP-specific probe substrates.

    • Immediately after, add the NADPH-generating system to start the metabolic reaction.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Termination and Analysis:

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the probe substrate metabolites using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: P-glycoprotein Substrate Assay (Caco-2 Permeability)
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts in a multi-well plate.

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Transport Experiment:

    • Wash the cell monolayers with warm transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A→B) transport, add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B→A) transport, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points. Replace the removed volume with fresh buffer.

  • Analysis:

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp B→A / Papp A→B).

Visualizations

DrugMetabolismPathway cluster_absorption Absorption cluster_metabolism Hepatic Metabolism Oral Drug Oral Drug Intestinal Lumen Intestinal Lumen Oral Drug->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Passive Diffusion / Uptake Transporters Enterocyte->Intestinal Lumen Efflux (e.g., P-gp) Portal Vein Portal Vein Enterocyte->Portal Vein To Liver Hepatocyte Hepatocyte Portal Vein->Hepatocyte Phase I Metabolism Phase I Metabolism Hepatocyte->Phase I Metabolism CYP450s Systemic Circulation Systemic Circulation Hepatocyte->Systemic Circulation Unchanged Drug Phase II Metabolism Phase II Metabolism Phase I Metabolism->Phase II Metabolism UGTs, SULTs Metabolites Metabolites Phase II Metabolism->Metabolites Metabolites->Systemic Circulation To Kidneys Bile Bile Metabolites->Bile Excretion CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Serial Dilutions E Add HLM, Buffer, and Test Compound to Plate A->E B Prepare Human Liver Microsomes (HLM) B->E C Prepare Probe Substrate Cocktail G Initiate reaction with Substrate Cocktail and NADPH C->G D Prepare NADPH Generating System D->G F Pre-warm plate at 37°C E->F F->G H Incubate at 37°C G->H I Terminate reaction with Stop Solution H->I J Centrifuge to precipitate protein I->J K Analyze supernatant by LC-MS/MS J->K L Calculate % Inhibition and determine IC50 K->L Transporter_Assay_Logic Start Is the test compound a substrate of an efflux transporter (e.g., P-gp)? MeasurePapp Measure bidirectional permeability (Papp A->B and B->A) in Caco-2 cells Start->MeasurePapp CalculateEffluxRatio Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) MeasurePapp->CalculateEffluxRatio Decision Is ER > 2? CalculateEffluxRatio->Decision IsSubstrate Conclusion: Compound is likely a substrate of an efflux transporter. Decision->IsSubstrate Yes NotSubstrate Conclusion: Compound is not a significant substrate of an efflux transporter. Decision->NotSubstrate No InhibitorStudy If a substrate, proceed to test if it is also an inhibitor of the transporter. IsSubstrate->InhibitorStudy

Technical Support Center: Troubleshooting Variability in Cinepazide Vasodilation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinepazide vasodilation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound-induced vasodilation?

A1: this compound induces vasodilation through a multi-faceted mechanism of action. It is known to be a weak calcium channel blocker, an inhibitor of phosphodiesterase (PDE), and it also enhances the production of nitric oxide (NO).[1][2] This complex pharmacology means that its vasodilatory effect is a composite of actions on several key signaling pathways within vascular smooth muscle cells.

Q2: I am observing significant variability in the dose-response curve for this compound between different aortic ring preparations. What are the potential causes?

A2: Variability between tissue preparations is a common challenge in ex vivo vasodilation assays. Several factors can contribute to this:

  • Endothelial Integrity: The endothelium plays a crucial role in vasodilation, partly through the production of nitric oxide.[3] Damage to the endothelium during dissection and mounting can significantly impair endothelium-dependent vasodilation. It is essential to perform a functional test for endothelial integrity, for example, by assessing the relaxation response to acetylcholine in a pre-constricted vessel.[4]

  • Tissue Viability: The health of the vascular smooth muscle is critical. Prolonged experiment times, inadequate oxygenation, or suboptimal buffer composition can lead to tissue degradation and inconsistent responses.[5]

  • Tachyphylaxis: Repeated application of a vasodilator can sometimes lead to a diminished response, a phenomenon known as tachyphylaxis.[6] This can be particularly relevant for agents that act on receptors or deplete signaling molecules.

  • Contractile Agent and Tone: The choice and concentration of the vasoconstrictor used to pre-contract the vessel can influence the subsequent relaxation response.[7] Inconsistent levels of pre-contraction will lead to variability in the measured vasodilation.

Q3: How can I differentiate between the contributions of calcium channel blockade, PDE inhibition, and nitric oxide enhancement to this compound's vasodilatory effect in my assay?

A3: A pharmacological inhibitor-based approach is the most effective way to dissect the different signaling pathways involved in this compound's action. This involves pre-incubating the tissue with specific inhibitors before generating a dose-response curve for this compound.

  • To investigate the role of nitric oxide , you can use an inhibitor of nitric oxide synthase (eNOS), such as L-NAME (Nω-Nitro-L-arginine methyl ester).[8][9] A rightward shift or reduction in the maximal relaxation in the presence of L-NAME would suggest a contribution from the NO pathway.

  • To assess the involvement of the soluble guanylate cyclase (sGC)-cGMP pathway (downstream of NO), you can use an sGC inhibitor like ODQ (1H-[1][2][10]oxadiazolo[4,3-a]quinoxalin-1-one).[8][11]

  • To determine the contribution of calcium channel blockade , you can perform experiments in a calcium-free buffer or in the presence of a high potassium concentration to depolarize the cell membrane and inactivate voltage-gated calcium channels. A reduced response under these conditions would indicate the involvement of calcium channel modulation.

  • Investigating the role of PDE inhibition can be more complex due to the various PDE isozymes. Using broad-spectrum PDE inhibitors or, if the specific isozyme is known, more selective inhibitors can help elucidate this pathway. An increase in intracellular cAMP or cGMP levels in response to this compound would also be indicative of PDE inhibition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or weak vasodilation response to this compound 1. Poor tissue viability: Inadequate dissection, prolonged storage, or suboptimal buffer conditions. 2. Endothelial damage: Rough handling during preparation. 3. Incorrect drug concentration: Errors in serial dilutions or stock solution preparation. 4. Inadequate pre-contraction: The vessel is not sufficiently constricted to observe a relaxation response.1. Ensure fresh tissue is used. Optimize dissection technique to minimize handling time and mechanical stress. Maintain physiological temperature (37°C) and continuous oxygenation (95% O2, 5% CO2) of the buffer. 2. Perform a viability check with a known vasodilator (e.g., sodium nitroprusside for endothelium-independent and acetylcholine for endothelium-dependent vasodilation). 3. Prepare fresh drug solutions and verify calculations. 4. Ensure a stable and submaximal pre-contraction (typically 60-80% of the maximal response to the contractile agent) is achieved before adding this compound.
High variability between replicate experiments 1. Inconsistent pre-contraction levels: Different starting tensions will affect the percentage of relaxation. 2. Solvent effects: The vehicle used to dissolve this compound (e.g., DMSO) may have its own vasoactive effects at higher concentrations. 3. Tachyphylaxis: Repeated exposure to this compound or other agents may desensitize the tissue.1. Standardize the pre-contraction protocol. Allow the contraction to reach a stable plateau before adding the vasodilator. Normalize relaxation data to the pre-contraction tone. 2. Perform a vehicle control experiment to assess the effect of the solvent alone. Keep the final solvent concentration consistent and as low as possible (typically <0.1%). 3. Allow for adequate washout periods between drug applications. If tachyphylaxis is suspected, use a fresh tissue preparation for each dose-response curve.
Unexpected contractile response to this compound 1. Receptor-mediated vasoconstriction at low concentrations: Some compounds can have biphasic effects. 2. Interaction with other signaling pathways. 3. Tissue-specific paradoxical reactions. 1. Carefully evaluate the full dose-response curve. 2. Investigate potential off-target effects using a broader range of pharmacological inhibitors. 3. Test on different types of vascular beds to see if the effect is consistent.

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay using Wire Myography

This protocol outlines the general procedure for assessing the vasodilatory effect of this compound on isolated arterial rings (e.g., rat thoracic aorta).

1. Tissue Preparation:

  • Euthanize the animal according to approved ethical protocols.
  • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer (see buffer composition below).
  • Clean the aorta of adhering connective and adipose tissue under a dissecting microscope.
  • Cut the aorta into 2-3 mm rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire or forceps.

2. Mounting and Equilibration:

  • Mount the aortic rings on the wire myograph jaws in a chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
  • Apply a resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[4]

3. Viability and Endothelial Integrity Check:

  • Induce a contraction with a high potassium solution (e.g., 80 mM KCl) to check for tissue viability. Wash out the KCl and allow the tension to return to baseline.
  • Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
  • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% is typically considered indicative of intact endothelium.
  • Wash out the acetylcholine and phenylephrine and allow the tension to return to baseline.

4. Generating the this compound Dose-Response Curve:

  • Pre-constrict the rings again with the same concentration of the vasoconstrictor.
  • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., from 1 nM to 100 µM) to the bath at regular intervals (e.g., every 2-3 minutes or once the previous response has stabilized).
  • Record the relaxation response at each concentration.

5. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
  • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Krebs-Henseleit Buffer Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

Protocol 2: Investigating the Mechanism of this compound Action

To dissect the signaling pathways, follow Protocol 1 with the addition of a 20-30 minute pre-incubation with a specific inhibitor before the pre-contraction step.

  • To Inhibit the NO Pathway: Pre-incubate with L-NAME (e.g., 100 µM).[8]

  • To Inhibit Guanylate Cyclase: Pre-incubate with ODQ (e.g., 10 µM).[8]

  • To Investigate Calcium Channel Blockade: After equilibration, replace the normal Krebs-Henseleit buffer with a calcium-free buffer containing EGTA (e.g., 1 mM) before pre-contracting with phenylephrine (this will induce calcium release from intracellular stores). Then, generate the this compound dose-response curve.

Data Presentation

While specific quantitative data for this compound vasodilation is not widely available in public literature, the following tables provide a template for how to present your experimental data. The values provided are hypothetical and should be replaced with your own experimental results.

Table 1: Vasodilatory Effect of this compound on Pre-Constricted Rat Aortic Rings

Vessel TypePre-constrictor (Concentration)This compound EC50 (µM)Maximal Relaxation (Emax, %)
Rat Thoracic Aorta (Endothelium-Intact)Phenylephrine (1 µM)[Your Value][Your Value]
Rat Thoracic Aorta (Endothelium-Denuded)Phenylephrine (1 µM)[Your Value][Your Value]
Rabbit Coronary ArteryU46619 (1 µM)[Your Value][Your Value]

Table 2: Effect of Inhibitors on this compound-Induced Vasodilation in Rat Aorta

ConditionThis compound EC50 (µM)Maximal Relaxation (Emax, %)
Control (No Inhibitor)[Your Value][Your Value]
+ L-NAME (100 µM)[Your Value][Your Value]
+ ODQ (10 µM)[Your Value][Your Value]
Calcium-Free Buffer[Your Value][Your Value]

Visualizations

Signaling Pathways

Cinepazide_Vasodilation_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits eNOS eNOS This compound->eNOS Enhances Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction cAMP cAMP cAMP->PDE Hydrolysis PKA PKA cAMP->PKA Relaxation_cAMP Vasodilation PKA->Relaxation_cAMP NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP cGMP->PDE Hydrolysis PKG PKG cGMP->PKG Relaxation_cGMP Vasodilation PKG->Relaxation_cGMP

Caption: this compound's multifaceted mechanism of vasodilation.

Experimental Workflow

Vasodilation_Assay_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Blood Vessel A2 Clean Connective Tissue A1->A2 A3 Cut into Rings A2->A3 B1 Mount in Myograph A3->B1 B2 Equilibrate B1->B2 B3 Viability & Endothelium Check B2->B3 B4 Pre-constrict B3->B4 B5 Add this compound (Cumulative Dosing) B4->B5 C1 Record Tension B5->C1 C2 Calculate % Relaxation C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine EC50 & Emax C3->C4

Caption: General workflow for a wire myography vasodilation assay.

Troubleshooting Logic

Troubleshooting_Vasodilation Start High Variability in This compound Response Check_Endo Is Endothelial Function Intact? Start->Check_Endo Check_Viability Is Tissue Viable? Check_Endo->Check_Viability Yes Sol_Endo Improve Dissection & Handling Technique Check_Endo->Sol_Endo No Check_Precon Consistent Pre-contraction? Check_Viability->Check_Precon Yes Sol_Viability Use Fresh Tissue, Optimize Buffer/O2 Check_Viability->Sol_Viability No Check_Solvent Solvent Control OK? Check_Precon->Check_Solvent Yes Sol_Precon Standardize Pre-contraction Protocol & Level Check_Precon->Sol_Precon No Sol_Solvent Lower Solvent Conc. Run Vehicle Control Check_Solvent->Sol_Solvent No Resolved Variability Reduced Check_Solvent->Resolved Yes Sol_Endo->Resolved Sol_Viability->Resolved Sol_Precon->Resolved Sol_Solvent->Resolved

Caption: A logical approach to troubleshooting assay variability.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating gastrointestinal (GI) disturbances associated with the vasodilator Cinepazide. The following information is intended for research and investigational use.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal disturbances observed with this compound in clinical trials?

A1: Based on clinical trial data, the most frequently reported gastrointestinal adverse event is constipation. In a large, multicenter, randomized, double-blind, placebo-controlled trial, constipation was reported in 26.0% of patients treated with this compound maleate injection, a rate that was not statistically different from the placebo group (26.5%).[1][2] Other reported gastrointestinal side effects include nausea, vomiting, and diarrhea, although their incidence rates in large-scale trials have not been found to be significantly different from control groups.[3]

Q2: What is the suspected mechanism behind this compound-related gastrointestinal disturbances?

A2: The precise mechanisms are not fully elucidated, but they are likely multifactorial and related to this compound's pharmacological actions:

  • Phosphodiesterase (PDE) Inhibition: this compound is a phosphodiesterase inhibitor. PDE inhibitors can influence gastrointestinal motility. While some PDE4 inhibitors have been shown to regulate colonic hypermotility, the specific effect of this compound's PDE inhibition profile on the gut is still under investigation.[4]

  • Weak Calcium Channel Blocker: this compound acts as a weak calcium channel blocker.[5] Calcium channel blockers are known to inhibit intestinal smooth muscle contraction, which can lead to decreased motility and constipation.[5][6][7][8][9]

  • Adenosine A2 Receptor Potentiation: this compound appears to potentiate A2 adenosine receptors. Adenosine receptors, including the A2A and A2B subtypes, are involved in regulating gastrointestinal functions such as inflammation and motility.[10][11][12]

Q3: Are there any formulation strategies that can be explored to reduce the gastrointestinal side effects of this compound?

A3: While no specific formulation studies for improving this compound's gastrointestinal tolerability have been identified in the reviewed literature, general principles of pharmaceutical formulation can be applied. Strategies such as the development of amorphous solid dispersions or self-nanomicellizing solid dispersion systems have been shown to improve the bioavailability and potentially alter the release profile of other drugs, which could, in turn, affect local concentrations in the GI tract and mitigate irritation.[13][14][15] Further research is needed to explore these avenues for this compound.

Troubleshooting Guide for In-Vivo Experiments

This guide provides a structured approach to troubleshooting unexpected gastrointestinal-related observations in preclinical studies involving this compound.

Observed Issue Potential Cause Recommended Action
Decreased fecal output or signs of constipation in animal models. Inhibition of intestinal motility due to this compound's calcium channel blocking activity.1. Confirm and Quantify: Implement a standardized protocol for assessing gastrointestinal transit time (see Experimental Protocols section).2. Dose-Response Evaluation: Assess if the effect is dose-dependent by testing a range of this compound concentrations.3. Co-administration Studies: Investigate the co-administration of a pro-motility agent to counteract the constipating effect.
Incidence of nausea-like behavior (e.g., pica) or vomiting in relevant animal models. Potential direct or indirect stimulation of the chemoreceptor trigger zone or peripheral gastrointestinal mechanisms.1. Systematic Assessment: Utilize a validated model for assessing nausea and vomiting (see Experimental Protocols section).2. Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the onset of symptoms with the plasma concentration of this compound.3. Antiemetic Co-administration: Evaluate the efficacy of standard antiemetic agents in mitigating these effects.
Diarrhea or loose stools. While less commonly reported, it could be related to specific effects on fluid secretion or motility in certain experimental conditions.1. Stool Consistency Analysis: Employ a standardized scoring system for fecal consistency.2. Rule out other causes: Ensure the observation is not due to vehicle effects, diet, or other experimental variables.3. Investigate Mechanism: If reproducible, consider studies to assess intestinal secretion and permeability.

Data on this compound-Related Gastrointestinal Adverse Events

The following table summarizes the available quantitative data from a key clinical trial.

Adverse Event This compound Maleate Group (n=643) Placebo Group (n=648) P-value Reference
Gastrointestinal Diseases (Overall)26.0% (167 patients)26.5% (172 patients)0.82[1]
Constipation26.0% (167 patients)26.5% (172 patients)0.82[1]

Data from a multicenter, randomized, double-blind, placebo-controlled trial of this compound maleate injection in patients with acute ischemic stroke.[1]

Key Signaling Pathways

The potential mechanisms of this compound's action on the gastrointestinal tract involve multiple signaling pathways.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Ca_Channel L-type Calcium Channels This compound->Ca_Channel Blocks (weakly) A2_Receptor Adenosine A2 Receptors This compound->A2_Receptor Potentiates cAMP Increased cAMP PDE->cAMP Leads to Ca_Influx Decreased Calcium Influx Ca_Channel->Ca_Influx Leads to Adenosine_Signaling Enhanced Adenosine Signaling A2_Receptor->Adenosine_Signaling Leads to Smooth_Muscle Intestinal Smooth Muscle cAMP->Smooth_Muscle Ca_Influx->Smooth_Muscle Enteric_Neurons Enteric Neurons Adenosine_Signaling->Enteric_Neurons Relaxation Relaxation Smooth_Muscle->Relaxation Reduced_Contraction Reduced Contraction Smooth_Muscle->Reduced_Contraction Altered_Motility Altered Motility Enteric_Neurons->Altered_Motility

Caption: Potential signaling pathways of this compound in the gastrointestinal tract.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Transit in a Murine Model

This protocol is adapted from established methods for evaluating the effect of a test compound on gastrointestinal motility.

Objective: To quantify the gastrointestinal transit time in mice following the administration of this compound.

Materials:

  • This compound (or vehicle control)

  • Carmine red marker (6% in 0.5% methylcellulose)

  • Gavage needles

  • Individual mouse cages with white paper lining

Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing conditions for at least one week.

  • Fasting: Fast the mice for 4 hours before the experiment with free access to water.

  • Compound Administration: Administer this compound (at desired doses) or vehicle control via oral gavage or intraperitoneal injection.

  • Marker Administration: 30 minutes after compound administration, administer 0.3 mL of the carmine red marker solution via oral gavage. Record this time as T0.

  • Monitoring: Place each mouse in a separate cage with a white paper floor. Monitor for the appearance of the first red-colored fecal pellet.

  • Data Collection: Record the time of the first appearance of the red pellet. The total gastrointestinal transit time is the duration between T0 and the appearance of the first red pellet.

  • Statistical Analysis: Compare the transit times between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Mice Fast Fast Mice (4h) Acclimatize->Fast Admin_this compound Administer this compound/Vehicle Fast->Admin_this compound Admin_Marker Administer Carmine Red Marker (T0) Admin_this compound->Admin_Marker Monitor Monitor for Red Pellet Admin_Marker->Monitor Record_Time Record Time of First Red Pellet Monitor->Record_Time Calculate_Transit Calculate Transit Time Record_Time->Calculate_Transit Stats Statistical Analysis Calculate_Transit->Stats

Caption: Experimental workflow for assessing gastrointestinal transit in mice.

Protocol 2: Preclinical Evaluation of Nausea and Vomiting

This protocol outlines a general approach for assessing the emetic potential of this compound in a suitable animal model (e.g., ferret or suncus murinus).

Objective: To determine if this compound induces nausea-like behaviors and/or vomiting and to evaluate the efficacy of antiemetic co-treatment.

Materials:

  • This compound (or vehicle control)

  • Antiemetic agent (e.g., a 5-HT3 antagonist)

  • Video recording equipment

  • Behavioral scoring sheets

Methodology:

  • Animal Acclimatization and Baseline Observation: Acclimate the animals to the experimental setup. Record baseline behaviors to establish normal activity levels.

  • Compound Administration: Administer this compound at various doses or vehicle control.

  • Behavioral Observation: For a predefined period (e.g., 2-4 hours), continuously monitor and record the animals' behavior. Key behaviors to score include:

    • Vomiting: Number of retching and vomiting episodes.

    • Nausea-like behaviors: Pica (eating of non-nutritive substances), excessive salivation, changes in posture.

  • Antiemetic Challenge (if emesis is observed): In a separate cohort of animals, pre-treat with a standard antiemetic agent before administering the effective dose of this compound.

  • Data Analysis: Compare the incidence and frequency of emetic and nausea-like behaviors between the this compound-treated groups, vehicle control, and antiemetic co-treated groups.

Start Start Acclimatize Acclimatize Animals & Record Baseline Start->Acclimatize Admin_this compound Administer this compound/Vehicle Acclimatize->Admin_this compound Observe Observe & Score Behavior (2-4h) Admin_this compound->Observe Emesis_Check Emesis Observed? Observe->Emesis_Check Analyze_No_Emesis Analyze Behavioral Data Emesis_Check->Analyze_No_Emesis No Antiemetic_Study Conduct Antiemetic Co-treatment Study Emesis_Check->Antiemetic_Study Yes End End Analyze_No_Emesis->End Analyze_Emesis Analyze Emesis & Behavioral Data Antiemetic_Study->Analyze_Emesis Analyze_Emesis->End

References

Validation & Comparative

A Comparative Guide: Cinepazide Versus Nimodipine for Cerebral Vasospasm Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral vasospasm remains a critical complication following subarachnoid hemorrhage (SAH), contributing significantly to patient morbidity and mortality. The timely and effective management of vasospasm is paramount to improving neurological outcomes. This guide provides a detailed, evidence-based comparison of two pharmacological agents used in the treatment of cerebral vasospasm: cinepazide maleate and nimodipine.

Mechanism of Action

Nimodipine: A Selective Calcium Channel Blocker

Nimodipine, a dihydropyridine calcium channel blocker, is the only drug with Level-1 evidence for the treatment of vasospasm from aneurysmal subarachnoid hemorrhage.[1] Its primary mechanism of action is the inhibition of calcium ion influx through L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3] This action leads to the relaxation of these muscle cells, resulting in vasodilation, particularly in the cerebral arteries.[2][3] Nimodipine exhibits a preferential effect on cerebral blood vessels due to its high lipophilicity, which allows it to effectively cross the blood-brain barrier.[2][3]

nimodipine_mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_channel L-type Calcium Channel Intracellular_Ca Intracellular Ca²⁺ (Reduced Influx) L_type_Ca_channel->Intracellular_Ca Vasodilation Vasodilation L_type_Ca_channel->Vasodilation Promotes Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_channel Influx Nimodipine Nimodipine Nimodipine->L_type_Ca_channel Blocks Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Leads to

Nimodipine's Mechanism of Action
This compound Maleate: A Multi-Faceted Vasodilator

This compound maleate is a piperazine derivative with a more complex mechanism of action.[4] It acts as a weak calcium channel blocker, contributing to vasodilation.[5] Additionally, this compound potentiates the effects of endogenous adenosine.[4] Adenosine, acting through its receptors, can lead to vasodilation. Furthermore, this compound maleate inhibits phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6] By inhibiting PDE, this compound increases intracellular cAMP levels, which promotes the relaxation of vascular smooth muscles and subsequent vasodilation.[6]

cinepazide_mechanism cluster_cell Vascular Smooth Muscle Cell Adenosine_Receptor Adenosine Receptor Adenylate_Cyclase Adenylate Cyclase Adenosine_Receptor->Adenylate_Cyclase Activates PDE Phosphodiesterase (PDE) cAMP cAMP cAMP->PDE Degrades Vasodilation Vasodilation cAMP->Vasodilation Promotes ATP ATP ATP->Adenylate_Cyclase Converts Adenylate_Cyclase->cAMP This compound This compound Maleate This compound->PDE Inhibits Adenosine Adenosine This compound->Adenosine Potentiates Ca_Channel Weak Ca²⁺ Channel Blockade This compound->Ca_Channel Adenosine->Adenosine_Receptor Activates Ca_Channel->Vasodilation Contributes to

This compound Maleate's Mechanism of Action

Comparative Efficacy: Experimental Data

A key comparative study investigated the curative effects of this compound maleate and nimodipine on cerebral vasospasm following post-traumatic subarachnoid hemorrhage. The study utilized Transcranial Doppler (TCD) ultrasound to monitor the hemodynamics of the middle cerebral artery (MCA).

ParameterThis compound Maleate GroupNimodipine GroupP-value
MCA Blood Flow Velocity (Day 3) Decreased SignificantlyDecreased SignificantlyP = 0.124
MCA Blood Flow Velocity (Day 7) Continued DecreaseContinued DecreaseP = 0.364
Total Effective Rate No Significant DifferenceNo Significant DifferenceP > 0.05
Adverse Drug Reaction Rate No Significant DifferenceNo Significant DifferenceP > 0.05

Data from the study by Cui-fen LIU, 2013.[7][8]

The results indicated that both this compound maleate and nimodipine effectively reduced the blood flow velocity in the middle cerebral artery, a key indicator of vasospasm relief.[7][8] Importantly, there was no statistically significant difference in the total effective rate or the incidence of adverse drug reactions between the two groups, suggesting that this compound maleate could be a viable alternative to nimodipine for this indication.[7][8]

Experimental Protocols

Representative Clinical Trial Design

The following outlines a typical experimental workflow for a clinical trial comparing this compound maleate and nimodipine for cerebral vasospasm.

experimental_workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Group A: This compound Maleate (e.g., 320 mg/day IV) Randomization->Group_A Group_B Group B: Nimodipine (e.g., 30 mg/day IV) Randomization->Group_B Treatment_Period Treatment Period (e.g., 7-14 days) Group_A->Treatment_Period Group_B->Treatment_Period Monitoring Monitoring: - TCD for MCA velocity - Neurological Assessment (GCS) - Adverse Events Treatment_Period->Monitoring Data_Analysis Data Analysis: - Comparison of Efficacy - Safety Profile Assessment Monitoring->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Typical Experimental Workflow

Inclusion Criteria (General):

  • Diagnosis of subarachnoid hemorrhage confirmed by CT scan.

  • Evidence of cerebral vasospasm confirmed by Transcranial Doppler (TCD) or angiography.

  • Age between 18 and 80 years.

  • Informed consent obtained from the patient or their legal representative.[9]

Exclusion Criteria (General):

  • Severe primary brain injury.

  • History of severe liver or kidney dysfunction.

  • Known allergy to either this compound maleate or nimodipine.

  • Pregnancy or lactation.

  • Participation in other clinical trials within a specified period.[9]

Drug Administration:

  • This compound Maleate: Typically administered as an intravenous infusion, for example, 320 mg/day.[7]

  • Nimodipine: Can be administered orally or intravenously. A common intravenous dosage is 30 mg/day.[7]

Outcome Measures:

  • Primary: Change in mean blood flow velocity in the middle cerebral artery (MCA) as measured by TCD.

  • Secondary:

    • Total clinical effective rate.

    • Neurological outcome assessed by scales such as the Glasgow Outcome Scale (GOS).

    • Incidence and severity of adverse drug reactions.

Safety and Tolerability

The comparative study by Cui-fen LIU (2013) reported no statistically significant difference in the adverse drug reaction rates between the this compound maleate and nimodipine groups.[7][8] A multicenter, randomized, double-blind, placebo-controlled trial on this compound maleate injection for acute ischemic stroke also concluded that the treatment was safe and well-tolerated.[4] Similarly, multiple studies and clinical use have established the safety profile of nimodipine in the treatment of cerebral vasospasm, with hypotension being a notable side effect to monitor.[10]

Conclusion

Both this compound maleate and nimodipine demonstrate efficacy in the treatment of cerebral vasospasm by improving cerebral hemodynamics. Nimodipine is the established standard of care with strong evidence supporting its use. The available comparative data suggests that this compound maleate has a comparable therapeutic effect and safety profile to nimodipine, positioning it as a potential alternative. The distinct, multi-faceted mechanism of action of this compound maleate may offer therapeutic advantages in certain patient populations. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy and long-term outcomes of this compound maleate versus nimodipine in the management of cerebral vasospasm.

References

Validating the Neuroprotective Effects of Cinepazide Post-Stroke: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective strategies following an acute ischemic stroke, Cinepazide has emerged as a promising therapeutic agent. This guide provides an objective comparison of this compound's performance with alternative neuroprotective drugs, supported by available experimental data. We delve into the clinical evidence, proposed mechanisms of action, and detailed experimental protocols to offer a comprehensive resource for the scientific community.

Clinical Efficacy: A Head-to-Head Look at Patient Outcomes

This compound maleate injection has demonstrated significant efficacy in improving outcomes for patients with acute ischemic stroke in a large-scale, multicenter, randomized, double-blind, placebo-controlled clinical trial. The study revealed that this compound, in conjunction with standard care, was superior to placebo in enhancing neurological function and activities of daily living.

Outcome MeasureThis compound Maleate GroupPlacebo Groupp-valueCitation
Modified Rankin Scale (mRS) ≤ 2 at Day 90 60.9%50.1%0.0004[1][2][3]
Barthel Index ≥ 95 at Day 90 53.4%46.7%0.0230[1][2][3]

Table 1: Key Efficacy Endpoints from a Phase IV Clinical Trial of this compound Maleate in Acute Ischemic Stroke.

For comparison, other neuroprotective agents have also been evaluated in robust clinical trials.

Neuroprotective AgentKey Efficacy FindingsCitation(s)
Edaravone A meta-analysis showed a significant reduction in mortality (RR = 0.55) and improvement in neurological impairment (RR = 1.54) at 3 months post-stroke compared to placebo.[4]
Citicoline A pooled analysis of clinical trials indicated that oral citicoline (2000 mg/day) started within 24 hours of stroke onset increased the probability of complete recovery at 3 months (OR = 1.38).[5]
Cerebrolysin A meta-analysis of nine randomized controlled trials demonstrated a beneficial effect on early global neurological deficits (NIHSS score) in patients with acute ischemic stroke.[6]

Table 2: Summary of Clinical Efficacy for Alternative Neuroprotective Agents.

A retrospective study investigating the concurrent use of this compound and Edaravone suggested a synergistic effect, with the combination therapy showing a higher overall treatment efficacy rate (94%) compared to Edaravone alone (74%). This was accompanied by more significant improvements in Activities of Daily Living (ADL) scores and greater reductions in the National Institutes of Health Stroke Scale (NIHSS) scores.[1][5]

Unraveling the Mechanism: How this compound Protects the Brain

This compound's neuroprotective effects are believed to be multifactorial, stemming from its unique pharmacological properties.

Proposed Mechanisms of Action:
  • Weak Calcium Channel Blocker: this compound acts as a mild calcium antagonist, which can help to reduce the influx of calcium into neurons during an ischemic event. This is crucial as excessive intracellular calcium triggers a cascade of neurotoxic events, including the activation of proteases and lipases, and the generation of free radicals.

  • Adenosine Potentiation: It is thought to enhance the effects of endogenous adenosine. Adenosine plays a critical neuroprotective role in the brain, and its activation of A1 receptors can suppress excitatory neurotransmission and reduce metabolic demand, thus protecting neurons from ischemic damage.

  • Anti-inflammatory Effects: Studies suggest that this compound can modulate the inflammatory response following a stroke. This includes the reduction of pro-inflammatory cytokines like TNF-α and the promotion of anti-inflammatory cytokines such as IL-10.[1]

Comparative Mechanisms of Alternative Agents:
  • Edaravone: A potent free radical scavenger that reduces oxidative stress, a key contributor to neuronal damage in the ischemic penumbra.

  • Citicoline: A precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. It is believed to support membrane repair and reduce inflammation.

  • Cerebrolysin: A mixture of neuropeptides and amino acids that mimics the action of endogenous neurotrophic factors, promoting neuronal survival and plasticity.

Below is a diagram illustrating the proposed signaling pathways for this compound's neuroprotective action.

This compound Neuroprotective Pathways cluster_0 Ischemic Stroke cluster_1 This compound Intervention cluster_2 Cellular Mechanisms cluster_3 Downstream Effects cluster_4 Outcome stroke Cerebral Ischemia ca_channel L-type Ca2+ Channels adenosine_r Adenosine A1 Receptors inflammation Inflammatory Cascade This compound This compound This compound->ca_channel Inhibits This compound->adenosine_r Potentiates This compound->inflammation Modulates ca_influx Reduced Ca2+ Influx ca_channel->ca_influx Leads to neurotransmission Decreased Excitotoxicity adenosine_r->neurotransmission Leads to anti_inflammation Reduced Neuroinflammation (↓ TNF-α, ↑ IL-10) inflammation->anti_inflammation Leads to neuroprotection Neuroprotection ca_influx->neuroprotection neurotransmission->neuroprotection anti_inflammation->neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound post-stroke.

Diving Deeper: Experimental Protocols

To facilitate reproducibility and further research, this section outlines the methodologies from key clinical and preclinical studies.

Clinical Trial Protocol: this compound Maleate Injection
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]

  • Participants: Patients aged 18-80 years with a diagnosis of acute ischemic stroke of the internal carotid artery system within 48 hours of onset, and an NIHSS score between 5 and 25.[3]

  • Intervention:

    • This compound Group: 320 mg of this compound maleate injection in 500ml of normal saline, administered via intravenous drip once daily for 14 consecutive days.

    • Placebo Group: Placebo administered in the same manner.

    • Basic Treatment: All patients received standard of care, including citicoline sodium injection (0.5g daily for 10 days) and other necessary treatments like antihypertensives and lipid-lowering agents.[3]

  • Outcome Measures:

    • Primary: Proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 at day 90.

    • Secondary: Proportion of patients with a Barthel Index score of ≥ 95 at day 90.

  • Exclusion Criteria: Patients with intracranial hemorrhage, those who had undergone or required interventional or thrombolytic therapy, and those with severe consciousness impairment were excluded.[3]

Below is a workflow diagram for the clinical trial.

This compound Clinical Trial Workflow start Patient Screening (Acute Ischemic Stroke, ≤48h onset) randomization Randomization (1:1) start->randomization treatment_this compound This compound Maleate (320mg/day IV) + Standard Care (14 days) randomization->treatment_this compound This compound Group treatment_placebo Placebo IV + Standard Care (14 days) randomization->treatment_placebo Placebo Group follow_up Follow-up Period (Day 15 to Day 90) treatment_this compound->follow_up treatment_placebo->follow_up assessment Efficacy Assessment at Day 90 (mRS, Barthel Index) follow_up->assessment

Caption: Workflow of the randomized controlled trial for this compound.

Preclinical Study Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

While a specific MCAO preclinical study for this compound was not identified in the reviewed literature, a standardized protocol for evaluating neuroprotective agents in a rodent MCAO model is presented below for comparative purposes. This protocol is based on common practices in preclinical stroke research.

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

  • Surgical Procedure (Intraluminal Filament MCAO):

    • Anesthesia is induced (e.g., isoflurane).

    • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a silicon-coated monofilament is inserted through an arteriotomy in the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a defined period (e.g., 90 minutes) to induce transient focal ischemia.

    • The filament is then withdrawn to allow for reperfusion.

  • Drug Administration: The neuroprotective agent (or vehicle control) is typically administered intravenously or intraperitoneally at the time of reperfusion or shortly after.

  • Outcome Measures:

    • Infarct Volume Assessment: At 24 or 48 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area. The infarct volume is then calculated.

    • Neurological Deficit Scoring: A battery of behavioral tests is performed to assess neurological function (e.g., Bederson's scale, adhesive removal test, rotarod test) at various time points post-stroke.

The following diagram illustrates the typical workflow of a preclinical MCAO study.

MCAO Preclinical Workflow start Animal Acclimatization mcao Middle Cerebral Artery Occlusion (MCAO) (e.g., 90 min) start->mcao reperfusion Reperfusion mcao->reperfusion treatment_drug Drug Administration reperfusion->treatment_drug Treatment Group treatment_vehicle Vehicle Administration reperfusion->treatment_vehicle Control Group behavioral Neurological & Behavioral Assessment (e.g., 24h, 48h, 7d) treatment_drug->behavioral treatment_vehicle->behavioral histology Histological Analysis (Infarct Volume - TTC staining) behavioral->histology

References

Cinepazide in Stroke Recovery: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of cinepazide for stroke recovery. It offers an objective comparison with alternative therapeutic agents, supported by quantitative data from relevant studies. Detailed experimental protocols and visualizations of signaling pathways and workflows are included to facilitate a deeper understanding of the current research landscape.

Executive Summary

This compound maleate, a vasoactive and neuroprotective agent, has been evaluated in numerous clinical trials for its potential to improve functional outcomes after an acute ischemic stroke. This analysis consolidates findings from a large-scale, multicenter, randomized, double-blind, placebo-controlled trial and a network meta-analysis, comparing its performance against a placebo and other neuroprotective agents like edaravone, Ginkgo biloba derivatives, and piracetam. The data suggests that this compound offers a statistically significant improvement in functional independence and neurological function compared to placebo. When used in conjunction with edaravone, it demonstrates a synergistic effect, leading to better outcomes than edaravone monotherapy.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from key clinical trials, focusing on established stroke outcome measures: the modified Rankin Scale (mRS), the Barthel Index (BI) or Activities of Daily Living (ADL), and the National Institutes of Health Stroke Scale (NIHSS).

Table 1: this compound vs. Placebo - 90-Day Outcomes [1][2][3]

Outcome MeasureThis compound Maleate GroupPlacebo Groupp-value
mRS ≤ 2 (%) 60.9%50.1%0.0004
Barthel Index ≥ 95 (%) 53.4%46.7%0.0230

Data from a multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients with acute ischemic stroke.[1][2][3]

Table 2: this compound in Combination with Edaravone vs. Edaravone Monotherapy

Outcome MeasureThis compound + Edaravone GroupEdaravone Group
Total Effective Rate (%) 94.00%74.00%
Post-treatment ADL Score Significantly Higher-
Post-treatment NIHSS Score Significantly Lower-

Data from a retrospective investigation of 100 patients with acute ischemic stroke. Note: Specific p-values for ADL and NIHSS scores were not provided in the source, but the difference was reported as significant.

Table 3: Network Meta-Analysis of Neuroprotective Agents - Mortality Reduction vs. Conventional Treatment [4][5]

InterventionLikelihood of Reducing Mortality
GinkgolideAssociated with a reduction
Edaravone (EDV)Associated with a reduction
This compound Maleate Associated with a reduction
CiticolineAssociated with a reduction
CerebrolysinAssociated with a reduction
MinocyclineAssociated with a reduction
Ginkgo Diterpene Lactone Meglumine (GDLM)Associated with a reduction
Edaravone DexborneolNot associated with a reduction

This network meta-analysis included 35 studies and a total of 18,423 patients.[4][5]

Table 4: Safety Profile - Incidence of Adverse Events [6]

Adverse Event CategoryThis compound Group (Incidence)Control Group (Incidence)Relative Risk (95% CI)p-value
Any Adverse Event 6.90%7.64%0.92 (0.72-1.17)0.49

Data from a meta-analysis of 19 Randomized Controlled Trials (RCTs) involving 3,272 patients.[6]

Experimental Protocols

1. This compound Maleate vs. Placebo (Multicenter RCT) [1][2][3]

  • Objective: To confirm the efficacy and safety of this compound maleate injection in patients with acute ischemic stroke.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted across 72 medical centers in China.

  • Participants: 937 patients with acute ischemic stroke, with a mean National Institutes of Health Stroke Scale (NIHSS) score of 8.8. The mean time from stroke onset was 30.9 hours.

  • Intervention:

    • Treatment Group: Intravenous infusion of 320 mg of this compound maleate once daily for 14 days.

    • Control Group: Intravenous infusion of a matching placebo once daily for 14 days.

    • Basic Therapy: All patients in both groups received citicoline sodium.

  • Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.

  • Secondary Efficacy Endpoints: The proportion of patients with a Barthel Index of ≥ 95 on day 90.

  • Safety Evaluation: Recording of all adverse events (AEs), monitoring of laboratory parameters and vital signs, and electrocardiograms.

2. This compound Maleate in Conjunction with Edaravone (Retrospective Study)

  • Objective: To evaluate the influence of administering this compound maleate and edaravone together on cerebral blood flow and neurofunctional markers in individuals with acute ischemic stroke.

  • Study Design: A retrospective investigation of 100 patients.

  • Participants: Patients diagnosed with acute ischemic stroke.

  • Intervention:

    • Observation Group: Concurrent administration of this compound maleate and edaravone for 14 consecutive days.

    • Control Group: Edaravone therapy alone for 14 consecutive days.

  • Outcome Measures: Cerebral blood flow in the middle cerebral artery (MCA) and anterior cerebral artery (ACA), neurofunctional markers, serum inflammatory factors, Activities of Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores.

Mechanism of Action & Signaling Pathways

This compound's therapeutic effects in stroke recovery are believed to stem from a multi-faceted mechanism of action, including vasodilation, anti-thrombotic properties, neuroprotection, and antioxidant activity.

cinepazide_mechanism cluster_this compound This compound cluster_effects Cellular & Physiological Effects cluster_outcomes Clinical Outcomes This compound This compound Vasodilation Vasodilation This compound->Vasodilation AntiThrombotic Anti-thrombotic Effect This compound->AntiThrombotic Neuroprotection Neuroprotection This compound->Neuroprotection Antioxidant Antioxidant Effect This compound->Antioxidant ImprovedBloodFlow Improved Cerebral Blood Flow Vasodilation->ImprovedBloodFlow AntiThrombotic->ImprovedBloodFlow ReducedInfarct Reduced Infarct Volume Neuroprotection->ReducedInfarct Antioxidant->ReducedInfarct FunctionalRecovery Improved Functional Recovery ImprovedBloodFlow->FunctionalRecovery ReducedInfarct->FunctionalRecovery

Caption: High-level overview of this compound's mechanism of action.

A more detailed, though speculative, signaling pathway based on its known effects as a calcium channel blocker and its influence on nitric oxide and cAMP is proposed below. Further research is needed to fully elucidate the precise molecular interactions.

cinepazide_signaling cluster_vascular Vascular Smooth Muscle Cell cluster_endothelial Endothelial Cell cluster_platelet Platelet cluster_neuron Neuron This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits eNOS eNOS This compound->eNOS Stimulates Aggregation Platelet Aggregation This compound->Aggregation Inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces Apoptosis Apoptosis This compound->Apoptosis Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Myosin Light Chain Phosphorylation (Contraction) Ca_Influx->Contraction Relaxation Vasodilation NO Nitric Oxide (NO) eNOS->NO NO->Relaxation experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up & Assessment Patient Patient with Acute Ischemic Stroke Inclusion Inclusion/Exclusion Criteria Met? Patient->Inclusion Consent Informed Consent Inclusion->Consent Yes Randomization Randomization (1:1) Consent->Randomization GroupA Group A: This compound Maleate + Basic Therapy Randomization->GroupA GroupB Group B: Placebo + Basic Therapy Randomization->GroupB Day90 Day 90 Assessment GroupA->Day90 GroupB->Day90 Efficacy Efficacy Endpoints (mRS, BI) Day90->Efficacy Safety Safety Assessment (AEs) Day90->Safety

References

Cinepazide in Focus: A Head-to-Head Comparison with Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide, a piperazine derivative, is a vasodilator used in the management of cerebrovascular disorders. While it is often categorized as a calcium channel blocker (CCB), its mechanism of action is multifaceted, distinguishing it from traditional CCBs. This guide provides a head-to-head comparison of this compound with other prominent calcium channel blockers, focusing on available experimental data to inform research and drug development.

Mechanism of Action: A Broader Spectrum

Calcium channel blockers exert their effects by inhibiting the influx of extracellular calcium ions through voltage-gated calcium channels in vascular smooth muscle and/or cardiac muscle. This leads to vasodilation and, in the case of non-dihydropyridine CCBs, a reduction in heart rate and contractility.

This compound is described as a weak calcium channel blocker.[1] Its primary vasodilatory effect is also attributed to other mechanisms, including the inhibition of phosphodiesterase (PDE) and anti-platelet aggregation properties. The inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vascular smooth muscle relaxation and vasodilation.

The major classes of traditional calcium channel blockers include:

  • Dihydropyridines (e.g., Nifedipine, Amlodipine): These agents are highly selective for vascular smooth muscle, making them potent vasodilators with minimal effect on cardiac contractility or conduction.

  • Phenylalkylamines (e.g., Verapamil): These are relatively selective for the myocardium and are used to treat angina and arrhythmias due to their negative inotropic and chronotropic effects.

  • Benzothiazepines (e.g., Diltiazem): These have an intermediate profile, affecting both vascular smooth muscle and the heart.

Below is a diagram illustrating the signaling pathways of these different classes of calcium channel blockers.

Calcium_Channel_Blocker_Mechanisms Signaling Pathways of Calcium Channel Blockers cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiac Myocyte L-type Ca2+ Channel_VSM L-type Ca2+ Channel Ca2+_Influx_VSM Ca2+ Influx L-type Ca2+ Channel_VSM->Ca2+_Influx_VSM Contraction_VSM Contraction Ca2+_Influx_VSM->Contraction_VSM Vasoconstriction Vasoconstriction Vasodilation Vasodilation PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP breaks down Relaxation_VSM Relaxation cAMP->Relaxation_VSM Relaxation_VSM->Vasodilation L-type Ca2+ Channel_CM L-type Ca2+ Channel Ca2+_Influx_CM Ca2+ Influx Contraction_CM Contraction Heart_Rate Heart Rate Dihydropyridines Dihydropyridines (Nifedipine, Amlodipine) Dihydropyridines->L-type Ca2+ Channel_VSM Potent Inhibition Phenylalkylamines Phenylalkylamines (Verapamil) Phenylalkylamines->L-type Ca2+ Channel_CM Potent Inhibition Benzothiazepines Benzothiazepines (Diltiazem) Benzothiazepines->L-type Ca2+ Channel_VSM Inhibition Benzothiazepines->L-type Ca2+ Channel_CM Inhibition This compound This compound This compound->L-type Ca2+ Channel_VSM Weak Inhibition This compound->PDE Inhibition Clinical_Trial_Workflow Clinical Trial Workflow for Cerebral Vasospasm Patient_Recruitment Patient Recruitment (Post-SAH with Vasospasm) Randomization Randomization Patient_Recruitment->Randomization Cinepazide_Group This compound Treatment Randomization->Cinepazide_Group Nimodipine_Group Nimodipine Treatment Randomization->Nimodipine_Group TCD_Monitoring Transcranial Doppler (TCD) Monitoring Cinepazide_Group->TCD_Monitoring Nimodipine_Group->TCD_Monitoring Data_Analysis Data Analysis (MCA Blood Flow Velocity, Efficacy, Safety) TCD_Monitoring->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion In_Vitro_Workflow In Vitro Assay for Vasodilation Isolate_VSM Isolate Vascular Smooth Muscle Cells Culture_Cells Culture Cells Isolate_VSM->Culture_Cells Induce_Contraction Induce Contraction (e.g., with KCl or Phenylephrine) Culture_Cells->Induce_Contraction Apply_Drug Apply Test Compound (this compound or other CCB) Induce_Contraction->Apply_Drug Measure_Relaxation Measure Relaxation (e.g., via tension measurement or cell imaging) Apply_Drug->Measure_Relaxation Dose_Response Generate Dose-Response Curve and calculate IC50 Measure_Relaxation->Dose_Response

References

Cinepazide Demonstrates Superiority Over Placebo in Landmark Double-Blind Study for Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A major multicenter, randomized, double-blind, placebo-controlled clinical trial has provided compelling evidence of the efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke. The study, published in a peer-reviewed journal, revealed that this compound, in conjunction with standard therapy, significantly improves functional outcomes and reduces disability compared to a placebo.

The research community, including neurologists, pharmacologists, and drug development professionals, can now access a comprehensive comparison guide evaluating the performance of this compound against a placebo. This guide includes a detailed analysis of the experimental data, a thorough breakdown of the study's methodology, and a visualization of the proposed signaling pathway for this compound's mechanism of action.

Key Efficacy and Safety Data

The pivotal clinical trial demonstrated statistically significant improvements in key functional and daily living activity metrics for patients treated with this compound compared to those who received a placebo.[1][2][3][4] The primary efficacy endpoint was the proportion of patients with a modified Rankin Scale (mRS) score of 2 or less at 90 days, a measure of functional independence. A significantly higher percentage of patients in the this compound group achieved this outcome.[1][2][3][4]

Furthermore, a key secondary endpoint, the proportion of patients with a Barthel Index of 95 or greater at day 90, which assesses the ability to perform daily activities, was also significantly higher in the this compound group.[1][2][3][4] Importantly, the study found no statistically significant differences in the incidence of adverse events between the this compound and placebo groups, indicating a favorable safety profile for the drug.[1][2][3]

Table 1: Efficacy Outcomes of this compound vs. Placebo at Day 90
Efficacy EndpointThis compound Maleate GroupPlacebo Groupp-value
Proportion of patients with mRS ≤ 2 60.9%50.1%0.0004
Proportion of patients with Barthel Index ≥ 95 53.4%46.7%0.0230
Table 2: Overview of Safety Profile
Safety ParameterThis compound Maleate GroupPlacebo Group
Adverse Events (AEs) No statistically significant difference from placebo.[1][2][3]Baseline
Serious Adverse Events (SAEs) No unexpected AEs reported.[1][2]Baseline

Detailed Experimental Protocol

The study was a multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients with acute ischemic stroke.[1][2][3][4]

  • Patient Population: Patients aged 18 to 80 years diagnosed with moderate to severe acute ischemic stroke within 48 hours of onset were included in the study.[5]

  • Treatment Regimen: Eligible participants were randomly assigned to receive either an intravenous infusion of 320 mg of this compound maleate or a placebo once daily for 14 consecutive days.[1][2][3][4][6]

  • Concomitant Therapy: All patients in both groups also received a basic therapy of citicoline sodium injection.[1][2][3][4][6]

  • Follow-up: Patients were followed up for a total of 90 days, with assessments conducted at baseline (day 1), day 7, day 14, and day 90.[1][5]

Visualizing the Mechanism of Action

This compound's therapeutic effects are believed to stem from its multifaceted mechanism of action, which includes vasodilation and potential neuroprotective properties.[7] The proposed signaling pathways involve the modulation of intracellular calcium levels, enhancement of nitric oxide production, and potential inhibition of phosphodiesterase.[7][8]

Cinepazide_Mechanism_of_Action cluster_0 This compound cluster_1 Vascular Smooth Muscle Cell cluster_2 Endothelial Cell & Smooth Muscle Cell cluster_3 Potential Intracellular Signaling This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits eNOS eNOS This compound->eNOS Enhances Production PDE Phosphodiesterase (PDE) This compound->PDE Potentially Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Relaxation Vasodilation Ca_Channel->Relaxation Promotes Contraction Vasoconstriction Ca_Influx->Contraction Leads to NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG PKG cGMP->PKG Activates Relaxation2 Vasodilation PKG->Relaxation2 cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuroprotection) PKA->Cellular_Response

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up & Assessment cluster_outcomes Primary & Secondary Outcomes Patient_Pool Acute Ischemic Stroke Patients (n=1366 screened) Inclusion_Criteria Inclusion/Exclusion Criteria Met (n=937 included) Patient_Pool->Inclusion_Criteria Randomization Randomized (1:1) Inclusion_Criteria->Randomization Cinepazide_Group This compound Maleate Injection (320 mg/day IV) + Basic Therapy Randomization->Cinepazide_Group Placebo_Group Placebo (Saline IV) + Basic Therapy Randomization->Placebo_Group Day_90_Assessment Day 90 Assessment Cinepazide_Group->Day_90_Assessment Placebo_Group->Day_90_Assessment mRS_Outcome mRS Score ≤ 2 Day_90_Assessment->mRS_Outcome Barthel_Outcome Barthel Index ≥ 95 Day_90_Assessment->Barthel_Outcome Safety_Outcome Adverse Events Day_90_Assessment->Safety_Outcome

Caption: Workflow of the double-blind, placebo-controlled study.

References

A Comparative Analysis of Cinepazide and Other Phosphodiesterase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, this guide offers an objective comparison of Cinepazide and other prominent phosphodiesterase (PDE) inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate these compounds.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, leading to a variety of physiological effects, including vasodilation, anti-inflammatory responses, and modulation of platelet aggregation. The diverse family of PDEs, with 11 subtypes identified, allows for the development of targeted therapies.

This compound is a vasodilator used in the management of cardiovascular and cerebrovascular conditions.[1] Its primary mechanism is reported to be the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP levels.[1] This guide compares this compound with other well-characterized PDE inhibitors to provide a comprehensive overview for the research community.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for PDE inhibitors involves the modulation of the cAMP and cGMP signaling pathways.

The cAMP Signaling Pathway: The binding of agonists to Gs-protein-coupled receptors activates adenylyl cyclase, which converts ATP to cAMP.[2] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and vasodilation.[2] this compound is primarily understood to act through this pathway by inhibiting the breakdown of cAMP.[1]

The cGMP Signaling Pathway: Nitric oxide (NO) stimulates soluble guanylate cyclase to produce cGMP from GTP.[2] cGMP then activates Protein Kinase G (PKG), which also promotes vasodilation.[2] This pathway is the main target of PDE5 inhibitors like sildenafil. Interestingly, some evidence suggests that this compound may also enhance the production of nitric oxide, which would indirectly increase cGMP levels.[3]

There can also be cross-talk between these pathways, where cAMP-dependent vasodilators may cross-activate PKG.[4]

Below are diagrams illustrating these signaling pathways.

cAMP Signaling Pathway Agonist Agonist (e.g., Beta-agonist) GPCR G-protein Coupled Receptor (Gs) Agonist->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDEs Phosphodiesterases (e.g., PDE3, PDE4) cAMP->PDEs Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDEs->AMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Promotes This compound This compound This compound->PDEs Inhibits

Figure 1: The cAMP signaling pathway and the inhibitory action of this compound.

cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Figure 2: The cGMP signaling pathway and the inhibitory action of Sildenafil.

Comparative Data on PDE Inhibition

A crucial aspect of comparing PDE inhibitors is their selectivity and potency against different PDE isoenzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

The following tables summarize the available IC50 data for some representative PDE inhibitors.

Compound Primary Target IC50 (nM) Selectivity Profile
This compound PDE (unspecified)Data not availableSelectivity across PDE1-11 is not characterized.
Sildenafil PDE52.28 - 5.22Highly selective for PDE5. Shows some activity against PDE6.
Tadalafil PDE52.35Highly selective for PDE5. Shows some activity against PDE11.
Vardenafil PDE5Data not availableHighly potent PDE5 inhibitor.
Milrinone PDE3Data not availableSelective for PDE3.
Roflumilast PDE40.68 - 0.84Highly selective for PDE4B and PDE4D.

Table 1: Comparative Inhibitory Potency of Various PDE Inhibitors.

Compound Vasodilation Anti-platelet Aggregation Other Notable Effects
This compound Yes (increases cAMP, may increase NO)[1][3]Yes[1]Neuroprotective effects, potential calcium channel blockade.[3][5]
Sildenafil Yes (increases cGMP)Yes, particularly collagen-induced.[2]Used for erectile dysfunction and pulmonary hypertension.
Tadalafil Yes (increases cGMP)Less pronounced than sildenafil.Longer half-life compared to sildenafil.
Milrinone Yes (increases cAMP)YesPositive inotropic effects on the heart.
Roflumilast Less pronounced systemic vasodilationNo significant effectPrimarily anti-inflammatory effects in the lungs.

Table 2: Comparative Physiological Effects of Various PDE Inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are outlines of key assays used to characterize and compare PDE inhibitors.

Phosphodiesterase Inhibition Assay

This assay is fundamental for determining the IC50 of a compound against specific PDE isoenzymes.

Workflow for PDE Inhibition Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Reagents Prepare Reagents: - PDE enzyme solution - Substrate (cAMP or cGMP) - Test compound dilutions - Assay buffer Incubation Incubate enzyme, substrate, and test compound in a microplate Reagents->Incubation Detection Add detection reagents (e.g., for colorimetric, fluorescent, or luminescent readout) Incubation->Detection Measurement Measure signal (e.g., absorbance, fluorescence, or luminescence) Detection->Measurement Analysis Calculate percent inhibition and determine IC50 value Measurement->Analysis

Figure 3: General workflow for a phosphodiesterase inhibition assay.

Detailed Protocol Steps:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound, sildenafil). Prepare solutions of the specific PDE isoenzyme and its corresponding substrate (cAMP or cGMP).

  • Reaction Incubation: In a 96-well plate, add the PDE enzyme, the test compound at various concentrations, and the substrate. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Signal Detection: Stop the reaction and add detection reagents. The detection method can be:

    • Colorimetric: Measures the phosphate produced from the hydrolysis of the cyclic nucleotide.

    • Fluorescence Polarization: Based on the binding of a fluorescently labeled nucleotide to a binding agent.

    • Luminescence: Measures the remaining ATP after a series of coupled enzymatic reactions.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.

Ex Vivo Vasodilation Assay

This assay assesses the ability of a compound to relax pre-constricted blood vessel segments.

Methodology:

  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O2, 5% CO2) and maintained at 37°C.

  • Contraction: Induce a sustained contraction of the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., this compound or sildenafil) to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension of the arterial rings.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Construct concentration-response curves to determine the potency (EC50) and efficacy of the vasodilator.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Procedure:

  • Sample Preparation: Obtain platelet-rich plasma (PRP) from whole blood by centrifugation.

  • Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar at 37°C.

  • Inhibitor Incubation: Add the test compound (e.g., this compound) to the PRP and incubate for a short period.

  • Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

  • Data Recording and Analysis: Monitor the change in light transmittance through the PRP as platelets aggregate. The degree of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control.

Conclusion

This compound is a vasodilator with a mechanism of action attributed to the inhibition of phosphodiesterase, leading to increased intracellular cAMP. This action, along with its anti-platelet properties, makes it a therapeutic option for cerebrovascular disorders. However, the lack of publicly available data on its specific PDE isoenzyme selectivity and potency (IC50 values) makes a direct quantitative comparison with other well-established PDE inhibitors challenging.

In contrast, inhibitors like sildenafil (PDE5-selective), tadalafil (PDE5-selective), and roflumilast (PDE4-selective) have well-defined inhibitory profiles, which has allowed for their targeted therapeutic applications. Sildenafil and tadalafil primarily act through the cGMP pathway to induce vasodilation, while roflumilast exerts its anti-inflammatory effects through the cAMP pathway in immune cells.

For future research, a key step would be to characterize the PDE selectivity profile of this compound. Such data would enable a more precise understanding of its mechanism of action and facilitate a more direct and meaningful comparison with other PDE inhibitors. This would also help in identifying potential new therapeutic applications for this compound based on its specific molecular targets. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of robust and comparable data.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Cinepazide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Cinepazide are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, aligning with general best practices for pharmaceutical waste management.

This compound is a vasodilator agent primarily used for research purposes[1][2]. While a Safety Data Sheet (SDS) for a product containing this compound indicates it is not classified as hazardous under the Occupational Safety and Health Administration (OSHA) criteria, it is imperative to follow established protocols for pharmaceutical waste to mitigate any potential risks[3].

Pre-Disposal and Handling

Prior to disposal, proper handling and storage of this compound are crucial to maintain a safe laboratory environment.

Handling and Storage Recommendations
Personal Protective Equipment (PPE)
Storage
Container Management

This compound Disposal Protocol

Step 1: Waste Segregation

Proper segregation is the foundational step in pharmaceutical waste management.

  • Isolate Pharmaceutical Waste: Separate this compound waste from general, biohazardous, and radioactive waste streams[4].

  • Non-Hazardous Classification: Based on available SDS information, this compound can be managed as non-hazardous pharmaceutical waste. However, it is crucial to consult your institution's environmental health and safety (EHS) department to confirm this classification against local and federal regulations, including the Resource Conservation and Recovery Act (RCRA).

  • Designated Containers: Place all non-hazardous pharmaceutical waste, including any remaining this compound powder, contaminated labware (e.g., vials, pipettes), and personal protective equipment (PPE), into a designated non-hazardous pharmaceutical waste container. These containers are often white with blue lids or entirely blue to distinguish them from other waste streams[4][5].

Step 2: Container Management and Labeling

Proper container management prevents spills and ensures clear communication for waste handlers.

  • Secure Containment: Ensure the waste container is durable, leak-proof, and kept closed when not in use.

  • Clear Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."

Step 3: Disposal of Empty Containers

Even empty containers require proper disposal.

  • Residue Management: Empty containers that held this compound should be considered pharmaceutical waste and disposed of in the designated non-hazardous pharmaceutical waste container[3]. They should not be placed in regular trash or recycling bins unless thoroughly decontaminated according to approved laboratory procedures.

Step 4: Final Disposal

The final step should be handled by a licensed waste management provider.

  • Incineration: The generally accepted and environmentally preferred method for disposing of pharmaceutical waste is incineration by a licensed and approved waste management facility[5][6]. This process destroys the active pharmaceutical ingredients, preventing their release into the environment.

  • Avoid Prohibited Methods: Never dispose of this compound by flushing it down the drain or mixing it with regular trash. The U.S. Environmental Protection Agency (EPA) has enacted regulations, such as Subpart P of the RCRA, which prohibits the sewering of hazardous pharmaceutical waste[5]. While this compound may not be formally classified as hazardous, adopting this best practice for all pharmaceutical waste is recommended.

Key Experimental Protocols Cited

The information provided is based on established guidelines for pharmaceutical waste management. No specific experimental protocols for the disposal of this compound were identified in the public domain. Researchers should always refer to their institution's specific protocols and the manufacturer's SDS.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

start Start: this compound Waste Generated segregate Step 1: Segregate Waste (Separate from general, biohazardous, etc.) start->segregate classify Classify as Non-Hazardous (Consult EHS & local regulations) segregate->classify container Step 2: Place in Designated Container (White/Blue Lid) classify->container label Label Container ('Non-Hazardous Pharmaceutical Waste for Incineration') container->label empty_container Step 3: Dispose of Empty Containers (Place in same designated container) label->empty_container final_disposal Step 4: Final Disposal (Handled by licensed waste management) empty_container->final_disposal incineration Incineration final_disposal->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. Disposal procedures must comply with all local, state, and federal regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cinepazide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Cinepazide. It includes detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure a safe research environment.

Researchers and drug development professionals working with this compound must adhere to strict safety protocols to mitigate risks associated with its handling. This guide offers procedural, step-by-step instructions to directly address operational questions and establish best practices for laboratory safety.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the mandatory personal protective equipment for handling this compound, based on safety data sheet recommendations. Consistent and correct use of this equipment is paramount to minimizing exposure and ensuring personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or airborne particles of the compound.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. NIOSH-approved respirator if dust/aerosol generation is likely.Avoids inhalation of dust, fumes, or mists.
Protective Clothing Laboratory coatProvides an additional layer of protection against accidental spills.

Experimental Protocols: Handling and Disposal of this compound

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound in a research setting.

Handling Procedures
  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above and inspect for integrity.

    • Have a pre-formulated emergency plan for spills or accidental exposure.

  • Weighing and Aliquoting:

    • Handle solid this compound with care to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During Experimentation:

    • Keep containers with this compound tightly closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in a designated, labeled hazardous waste container.

    • Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Ensure the hazardous waste container is properly sealed and stored in a designated secondary containment area.

    • Label the container clearly with "Hazardous Waste" and the specific chemical name, "this compound."

  • Final Disposal:

    • Dispose of the hazardous waste container through your institution's EHS-approved waste management program.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container and decontaminate the spill area.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep Review SDS and Protocols ppe Don Appropriate PPE prep->ppe Proceed weigh Weighing and Aliquoting ppe->weigh Proceed exposure Exposure Response ppe->exposure If Exposure experiment Conduct Experiment weigh->experiment Proceed spill Spill Response weigh->spill If Spill weigh->exposure If Exposure segregate Segregate Waste experiment->segregate Complete experiment->spill If Spill experiment->exposure If Exposure dispose Dispose via EHS segregate->dispose Complete spill->dispose Contain & Dispose exposure->dispose Decontaminate & Dispose

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.